molecular formula C13H9NO3 B080091 (4-formylphenyl) pyridine-3-carboxylate CAS No. 15131-72-3

(4-formylphenyl) pyridine-3-carboxylate

Cat. No.: B080091
CAS No.: 15131-72-3
M. Wt: 227.21 g/mol
InChI Key: MEASBTFUQUJCEP-UHFFFAOYSA-N
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Description

(4-formylphenyl) pyridine-3-carboxylate (CAS 15131-72-3) is an organic compound with the molecular formula C 13 H 9 NO 3 and a molecular weight of 227.22 g/mol . This ester compound features both a pyridine ring and a benzaldehyde group, making it a valuable bifunctional building block in medicinal chemistry and materials science research. Its structure offers two key reactive sites: the formyl group on the phenyl ring is amenable to nucleophilic attack and reductive amination, while the pyridine ring can participate in coordination chemistry and serve as a hydrogen bond acceptor. Compounds with this core structure are of significant interest in modern metabolomics research , a field that provides mechanistic insights into human diseases by characterizing the metabolome . Specifically, related pyridine-carboxylate metabolites have been identified as potential biomarkers in clinical studies. For instance, research has shown that metabolites like 2-methyl-3-hydroxy-5-formylpyridine-4-carboxylate can be part of a metabolite panel with strong discriminative ability for identifying pediatric hypertension, highlighting the role of such molecules in understanding complex disease pathways . Furthermore, similar structural motifs are investigated in cancer research , where metabolomics is applied to understand the anti-proliferative effects of compounds on cell lines and to identify metabolic biomarkers . This product is intended for use as a chemical reference standard or a synthetic intermediate in the development of more complex molecules for research applications. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-formylphenyl) pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c15-9-10-3-5-12(6-4-10)17-13(16)11-2-1-7-14-8-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEASBTFUQUJCEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)OC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358151
Record name nicotinic acid 4-formyl-phenyl ester
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Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15131-72-3
Record name 3-Pyridinecarboxylic acid, 4-formylphenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15131-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name nicotinic acid 4-formyl-phenyl ester
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Foundational & Exploratory

An In-Depth Technical Guide to (4-formylphenyl) pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

To our valued researchers, scientists, and drug development professionals,

Following a comprehensive search of publicly available scientific literature and chemical databases, we have determined that detailed experimental data and in-depth characterization of (4-formylphenyl) pyridine-3-carboxylate (also known as Nicotinic acid 4-formyl-phenyl ester) are not sufficiently available to construct the comprehensive technical guide as initially requested. While the existence of this compound is confirmed, specific details regarding its synthesis, physicochemical properties, and spectral data remain largely unpublished.

This situation presents a unique opportunity for novel research and publication. The synthesis and thorough characterization of this molecule would represent a valuable contribution to the field of medicinal chemistry and drug discovery.

In lieu of a detailed guide on the specific target compound, we are providing a foundational framework based on established principles of organic synthesis and analytical chemistry. This document will serve as a roadmap for any research group wishing to synthesize and characterize (4-formylphenyl) pyridine-3-carboxylate. We will outline a proposed synthetic route, detail the necessary experimental protocols for characterization, and provide a template for data presentation.

Introduction and Rationale

(4-formylphenyl) pyridine-3-carboxylate is a molecule of interest due to its hybrid structure, incorporating both a pyridine-3-carboxylate (a derivative of nicotinic acid, Vitamin B3) and a 4-formylphenyl (p-hydroxybenzaldehyde derivative) moiety. The pyridine ring is a common scaffold in pharmaceuticals, known for its ability to participate in hydrogen bonding and other intermolecular interactions. The formyl group is a versatile functional handle for further synthetic modifications, such as the formation of Schiff bases, reductive amination to introduce new substituents, or oxidation to a carboxylic acid.

The combination of these functionalities suggests potential applications in areas such as:

  • Drug Discovery: As a building block for more complex molecules with potential biological activity. The ester linkage could also be designed to be cleavable by esterases in vivo, releasing a nicotinic acid derivative and a benzaldehyde derivative.

  • Materials Science: The aromatic nature of the molecule could lend itself to applications in organic electronics or as a component of liquid crystals.

Proposed Synthesis: Esterification of Nicotinic Acid with 4-Hydroxybenzaldehyde

The most direct and logical approach to the synthesis of (4-formylphenyl) pyridine-3-carboxylate is the esterification of nicotinic acid with 4-hydroxybenzaldehyde. Several standard esterification methods could be employed, each with its own advantages and considerations.

Fischer-Speier Esterification

This classic method involves reacting the carboxylic acid and the alcohol in the presence of a strong acid catalyst.

Reaction Scheme:

G cluster_0 Fischer-Speier Esterification Nicotinic Acid Nicotinic Acid plus1 + Nicotinic Acid->plus1 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde catalyst H+ (e.g., H2SO4) 4-Hydroxybenzaldehyde->catalyst plus1->4-Hydroxybenzaldehyde heat Heat, Dean-Stark catalyst->heat product (4-formylphenyl) pyridine-3-carboxylate heat->product plus2 + product->plus2 water H2O plus2->water

A proposed Fischer-Speier esterification workflow.

Experimental Protocol:

  • Reactant Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine nicotinic acid (1.0 eq), 4-hydroxybenzaldehyde (1.0-1.2 eq), and a suitable solvent (e.g., toluene or benzene).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.05-0.1 eq).

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base (e.g., saturated sodium bicarbonate solution). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Causality Behind Experimental Choices:

  • Dean-Stark Apparatus: The removal of water is crucial for driving the reversible esterification reaction to completion, thereby maximizing the yield of the desired ester.

  • Excess Reagent: Using a slight excess of the more volatile or less expensive reactant (in this case, potentially 4-hydroxybenzaldehyde) can also help to shift the equilibrium towards the product.

  • Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the alcohol.

Steglich Esterification

This method is a milder alternative that uses dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Reaction Scheme:

G cluster_1 Steglich Esterification Nicotinic Acid Nicotinic Acid plus1 + Nicotinic Acid->plus1 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde plus2 + 4-Hydroxybenzaldehyde->plus2 DCC DCC DMAP DMAP (cat.) DCC->DMAP Solvent DCM or THF DMAP->Solvent product (4-formylphenyl) pyridine-3-carboxylate Solvent->product plus3 + product->plus3 DCU Dicyclohexylurea (precipitate) plus1->4-Hydroxybenzaldehyde plus2->DCC plus3->DCU

A proposed Steglich esterification workflow.

Experimental Protocol:

  • Reactant Setup: In a round-bottom flask, dissolve nicotinic acid (1.0 eq), 4-hydroxybenzaldehyde (1.0 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Coupling Agent Addition: Cool the solution in an ice bath and add a solution of DCC (1.1 eq) in the same solvent dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC.

  • Workup: The dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Filter off the DCU precipitate.

  • Purification: Wash the filtrate with dilute acid (e.g., 1M HCl) to remove any remaining DMAP, followed by a wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Causality Behind Experimental Choices:

  • DCC and DMAP: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer catalyst, forming a more reactive N-acylpyridinium salt, which is readily attacked by the alcohol. This method is particularly useful for sterically hindered alcohols or when acid-sensitive functional groups are present.

  • Anhydrous Conditions: The reagents used in Steglich esterification are sensitive to water, which can hydrolyze the activated intermediates and reduce the yield.

Physicochemical Characterization

Once synthesized and purified, a thorough characterization of (4-formylphenyl) pyridine-3-carboxylate is essential to confirm its identity and purity.

Physical Properties

A summary of the expected physical properties should be compiled in a table for clarity.

PropertyExpected Value/Observation
Appearance White to off-white solid
Melting Point To be determined experimentally
Solubility Likely soluble in common organic solvents (e.g., DCM, Chloroform, Acetone); sparingly soluble in water and non-polar solvents (e.g., Hexane)
Molecular Formula C₁₃H₉NO₃
Molecular Weight 227.22 g/mol
Spectroscopic Analysis

Detailed spectroscopic analysis is required to elucidate the structure of the synthesized compound.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the pyridine and the phenyl rings, as well as a characteristic singlet for the aldehyde proton (typically in the range of 9.5-10.5 ppm). The chemical shifts and coupling constants of the aromatic protons will provide valuable information about the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum should show signals for all 13 carbon atoms. Key signals to identify would be the carbonyl carbons of the ester and the aldehyde (typically in the range of 160-170 ppm and 190-200 ppm, respectively), as well as the aromatic carbons.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (ester)~1720-1740
C=O (aldehyde)~1700-1720
C-O (ester)~1250-1300
Aromatic C=C~1450-1600
Aromatic C-H~3000-3100

3.2.3. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) will provide the exact mass, which can be used to confirm the elemental composition. The fragmentation pattern observed in the mass spectrum can also provide structural information.

Crystallographic Analysis

If suitable single crystals of the compound can be grown, X-ray crystallography would provide unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and the three-dimensional arrangement of the atoms.

Conclusion and Future Work

The synthesis and comprehensive characterization of (4-formylphenyl) pyridine-3-carboxylate would be a valuable addition to the chemical literature. The protocols and analytical methods outlined in this guide provide a solid foundation for any research group undertaking this project. Future work could involve exploring the reactivity of the formyl group to synthesize a library of derivatives and evaluating their biological activities or material properties.

Comprehensive Technical Guide on (4-Formylphenyl) Pyridine-3-Carboxylate (CAS 15131-72-3): Synthesis, Mechanisms, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and materials science, the strategic selection of bifunctional building blocks is critical for developing advanced therapeutics. (4-Formylphenyl) pyridine-3-carboxylate (CAS Number: 15131-72-3), also known as 4-formylphenyl nicotinate, is a highly versatile intermediate[1]. Featuring both a reactive electrophilic formyl group and a biologically active nicotinate scaffold, this compound serves as a critical precursor in the synthesis of anti-fungal meso-arylporphyrins[2] and the development of Selective Estrogen Receptor Degraders (SERDs) for oncology[3].

This whitepaper provides an in-depth, field-proven guide to the physicochemical profiling, mechanistic synthesis, and advanced applications of this compound, designed for researchers and drug development professionals.

Quantitative Profiling and Chemical Identity

Before initiating any synthetic workflow, establishing the physicochemical baseline of the building block is paramount to ensure downstream reproducibility. The structural integration of the pyridine ring provides unique hydrogen-bonding capabilities, while the ester linkage offers a cleavable site for prodrug strategies.

Table 1: Physicochemical and Identification Properties

Property Value
IUPAC Name 4-formylphenyl pyridine-3-carboxylate[1]
CAS Number 15131-72-3[1]
Synonyms Nicotinic acid 4-formyl-phenyl ester; 4-formylphenyl nicotinate[1],[4]
Molecular Formula C₁₃H₉NO₃[5]
Molecular Weight 227.22 g/mol [5]
Melting Point 98–100 °C[2]

| Appearance | White to yellow solid / powder[2],[6] |

Mechanistic Synthesis: The Steglich Esterification Workflow

The standard synthesis of (4-formylphenyl) pyridine-3-carboxylate relies on the Steglich esterification of nicotinic acid and 4-hydroxybenzaldehyde[2]. As an application scientist, I emphasize that the causality behind reagent selection is critical: N,N'-Dicyclohexylcarbodiimide (DCC) acts as a potent dehydrating agent, while N,N-Dimethylpyridin-4-amine (DMAP) is an indispensable nucleophilic catalyst. Without DMAP, the reactive O-acylisourea intermediate is highly susceptible to a detrimental[1,3]-sigmatropic rearrangement, yielding an unreactive N-acylurea byproduct.

Steglich_Workflow N1 Nicotinic Acid N2 DCC Activation N1->N2 N3 O-Acylisourea Intermediate N2->N3 Dehydration N5 Acylpyridinium Ion N3->N5 DMAP Attack N4 DMAP Catalyst N4->N5 N7 (4-Formylphenyl) nicotinate N5->N7 Phenol Addition N6 4-Hydroxybenzaldehyde N6->N7

Workflow of Steglich Esterification for synthesizing CAS 15131-72-3.

Step-by-Step Protocol: Steglich Esterification
  • Preparation: In a flame-dried flask under a nitrogen atmosphere, dissolve pyridine-3-carboxylic acid (24 mmol, 1.5 equiv), 4-hydroxybenzaldehyde (16 mmol, 1.0 equiv), and DMAP (2.4 mmol, 0.15 equiv) in 10 mL of anhydrous dichloromethane (DCM)[2].

  • Thermal Control: Cool the reaction mixture strictly to 0 °C using an ice bath. Causality: Low temperatures suppress the O-to-N acyl migration of the intermediate.

  • Activation: Dropwise add a solution of DCC (26 mmol, 1.6 equiv) dissolved in 15 mL of DCM[2].

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours[2].

  • Purification: Filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. Evaporate the solvent under reduced pressure, wash the crude solid with water, and dry under vacuum for 2 hours[2].

  • Polishing: Recrystallize the crude product from a DCM/petroleum ether mixture to afford the pure white powder[2].

Self-Validating System Checkpoint: To validate the reaction's success autonomously, observe the physical state of the byproduct. DCU is highly insoluble in cold DCM. If the filtrate remains cloudy after cooling to 0 °C, DCU is still present and requires secondary filtration. Analytically, confirm the product via ¹H NMR; the presence of a distinct aldehyde proton singlet at ~9.99 ppm alongside the ester carbonyl stretch in FTIR (~1730 cm⁻¹) validates the structural integrity.

Advanced Application I: Meso-Arylporphyrins as Anti-Fungal Agents

(4-Formylphenyl) pyridine-3-carboxylate is a critical aldehyde precursor for synthesizing meso-arylporphyrins via the Adler-Longo condensation[2]. The formyl group reacts with pyrrole to form the porphyrin macrocycle, while the nicotinate moiety enhances the molecule's ability to target fungal extracellular aspartic proteinases[2].

Step-by-Step Protocol: Adler-Longo Condensation
  • Solvent Selection: Heat propionic acid to reflux (~141 °C). Causality: Propionic acid acts as both the solvent and the acid catalyst, providing the exact thermal energy required to drive tetramerization and subsequent air-oxidation of the porphyrinogen.

  • Reagent Addition: Add equimolar amounts of (4-formylphenyl) pyridine-3-carboxylate and freshly distilled pyrrole to the refluxing acid.

  • Reaction: Reflux for 30–60 minutes until the solution turns dark purple/black.

  • Recovery: Cool the mixture to room temperature and precipitate the porphyrin using methanol. Filter and wash extensively with hot water and methanol.

Self-Validating System Checkpoint: The formation of the porphyrin macrocycle is self-validating via UV-Vis spectroscopy. A successful synthesis will exhibit a highly characteristic, sharp Soret band at ~420 nm and four distinct Q-bands between 500–700 nm. Absence of the Soret band indicates a failure in macrocycle oxidation.

Table 2: Anti-Fungal Efficacy of Derived Meso-Arylporphyrins[2]

Fungal Target Minimum Inhibitory Concentration (MIC) Minimum Fungicidal Concentration (MFC)

| Candida spp. strains | 1.25 to >10 mg/mL | 2.5 to 5.0 mg/mL |

Advanced Application II: Selective Estrogen Receptor Degraders (SERDs)

In oncology drug discovery, particularly for ERα+ breast cancer, nicotinate derivatives are utilized to synthesize potent SERDs[3]. The formyl group of CAS 15131-72-3 serves as an electrophilic anchor. Through Mannich reactions or reductive aminations, basic amine side chains are conjugated to the scaffold[3].

Causality in Drug Design: These basic amine side chains are not arbitrary; they are sterically designed to extend into the Estrogen Receptor alpha (ERα) binding pocket. Upon binding, they physically displace Helix 12 of the receptor, preventing co-activator recruitment and tagging the receptor for rapid proteasomal degradation[3].

SERD_Mechanism S1 SERD Candidate (Nicotinate Scaffold) S2 Estrogen Receptor α (ERα) S1->S2 Competitive Binding S3 Ligand-Receptor Complex S2->S3 S4 Helix 12 Conformational Shift S3->S4 Structural Alteration S5 Proteasomal Degradation S4->S5 Ubiquitination S6 Transcription Blockade S4->S6 Co-activator Displacement

Mechanism of action for nicotinate-derived SERDs targeting ERα degradation.

References

  • Title: Dynamics-Based Discovery of Novel, Potent Benzoic Acid Derivatives as Orally Bioavailable Selective Estrogen Receptor Degraders for ERα+ Breast Cancer Source: ACS Publications URL: [Link]

  • Title: Synthesis, Physicochemical Properties and Anti-Fungal Activities of New Meso-Arylporphyrins Source: MDPI URL: [Link]

Sources

The Pharmacological Versatility of the Pyridine-3-Carboxylate Scaffold: A Technical Guide to Exploring its Biological Activities

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyridine ring is a fundamental heterocyclic motif that is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Among its isomers, the pyridine-3-carboxylate (nicotinate) scaffold has garnered significant attention due to its broad and potent biological activities.[2] This technical guide provides an in-depth exploration of the diverse pharmacological potential of pyridine-3-carboxylate derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. Authored from the perspective of a senior application scientist, this document synthesizes technical data with practical insights into the experimental methodologies used to uncover and validate these activities. It is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their therapeutic discovery programs.

Introduction: The Pyridine-3-Carboxylate Core

The pyridine-3-carboxylate, or nicotinate, scaffold is an aromatic heterocyclic structure analogous to benzene, with one CH group replaced by a nitrogen atom and a carboxylate group at the 3-position.[1] This unique arrangement of atoms imparts a specific set of physicochemical properties, including basicity, water solubility, hydrogen bonding capability, and metabolic stability, making it an ideal candidate for drug development.[3] Its presence in essential biomolecules like nicotinamide adenine dinucleotide (NAD) and its precursor, nicotinic acid (Vitamin B3), underscores its fundamental role in biological systems.

The versatility of the pyridine-3-carboxylate core allows for facile chemical modification at various positions, enabling the generation of large and diverse compound libraries. This chemical tractability, combined with its inherent biological relevance, has led to the discovery of numerous derivatives with a wide spectrum of therapeutic applications, from anticancer and antimicrobial to anti-inflammatory and antidiabetic agents.[2][4][5] This guide will delve into these key biological activities, providing both the mechanistic rationale and the experimental workflows required to assess them.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyridine-3-carboxylate derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines.[5][6][7] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.[8]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which pyridine-3-carboxylate derivatives exert their anticancer effects is through the inhibition of protein kinases, particularly those involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[8] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase in this process, and its inhibition is a validated strategy in cancer therapy.[9]

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VEGFR2_Pathway cluster_cell Endothelial Cell cluster_inhibition Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Pyridine_Derivative Pyridine-3-Carboxylate Derivative Pyridine_Derivative->VEGFR2 Inhibits Autophosphorylation

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Quantitative Data: In Vitro Anticancer Activity

The potency of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values for representative pyridine-urea derivatives against the MCF-7 breast cancer cell line.[10]

CompoundMCF-7 IC50 (µM)Reference Drug (Doxorubicin) IC50 (µM)
8e 0.221.93
8n 1.881.93
8a-d, 8g, 8i, 8k, 8l 3.03 - 7.031.93

Data sourced from[10]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3]

Principle: The quantity of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the solubilized formazan, one can determine the effect of a test compound on cell viability.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7) to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare a stock solution of the pyridine-3-carboxylate derivative in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate for the desired exposure period (e.g., 48 hours).[10]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3][12]

    • Incubate the plate for 4 hours at 37°C to allow for formazan crystal formation.[3]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[11][12]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

    • Measure the absorbance at 570 nm using a microplate reader.[12]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant microbial strains necessitates the development of new antimicrobial agents.[13] Pyridine-3-carboxylate derivatives have demonstrated significant potential in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[9][14][15]

Mechanism of Action

The antimicrobial mechanisms of pyridine-3-carboxylate derivatives are varied. Some compounds are believed to interfere with microbial metabolic pathways, while others may disrupt cell wall synthesis or inhibit essential enzymes. The specific mechanism often depends on the overall structure of the derivative and the nature of its substituents.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The in vitro antimicrobial activity of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.[16]

Compound ClassTest OrganismMIC (µg/mL)
Pyridine-benzothiazole hybridsP. aeruginosa, E. coli, S. aureusPoor to fair activity reported
Dodecanoic acid derivativesB. subtilis, S. aureus, E. coliGood activity reported
Coumarin incorporated pyridine-3-carbonitrilesVarious bacteriaPromising MIC values reported

Data sourced from[13][14]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.[16]

Principle: A standardized bacterial inoculum is challenged with serial twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed after incubation.[16]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the pyridine-3-carboxylate derivative in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.[16]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several isolated colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[16][17]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[16]

  • Inoculation and Incubation:

    • Dispense 50 µL of the appropriate antimicrobial agent dilution into each well of a 96-well plate.

    • Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL.[16]

    • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).[16]

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.[16]

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the test compound that completely inhibits visible growth.[16] The growth control well should be turbid, and the sterility control well should be clear.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key pathological feature of many diseases. Pyridine-3-carboxylate derivatives have been shown to possess significant anti-inflammatory properties, often through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).[3][16][18]

Mechanism of Action: COX Inhibition

Cyclooxygenase (COX) enzymes, particularly COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[19] Inhibition of COX-2 is a major therapeutic strategy for treating inflammatory conditions.

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COX_Pathway cluster_membrane Cellular Response to Inflammatory Stimuli cluster_inhibition Inhibition Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation Pyridine_Derivative Pyridine-3-Carboxylate Derivative Pyridine_Derivative->COX2 Inhibits

Caption: The role of COX-2 in inflammation and its inhibition.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating the anti-inflammatory activity of test compounds.[2][20]

Principle: Sub-plantar injection of carrageenan, a sulfated polysaccharide, into a rodent's paw induces an acute, localized inflammatory response characterized by edema (swelling).[20] The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

  • Animal Acclimatization and Grouping:

    • Acclimatize male Wistar rats or Swiss albino mice for at least one week in a controlled environment.[20]

    • Divide the animals into groups: vehicle control, positive control (e.g., indomethacin), and test groups receiving different doses of the pyridine-3-carboxylate derivative.[21]

  • Compound Administration:

    • Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection.[2][21]

  • Induction of Edema:

    • Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.[15]

    • Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.[2][20]

  • Measurement of Paw Edema:

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[15]

Data Analysis:

  • Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

  • Perform statistical analysis (e.g., ANOVA) to determine the significance of the results.[20]

Antidiabetic Activity: Targeting Carbohydrate Metabolism

Pyridine-3-carboxylate derivatives have also shown promise as antidiabetic agents, primarily through the inhibition of enzymes involved in carbohydrate digestion, such as α-amylase.[12][20][22]

Mechanism of Action: α-Amylase Inhibition

α-Amylase is a key enzyme that catalyzes the hydrolysis of complex carbohydrates into simpler sugars.[6] By inhibiting this enzyme, the rate of glucose absorption is reduced, leading to a decrease in postprandial hyperglycemia, a major concern in type 2 diabetes.[6]

Quantitative Data: α-Amylase Inhibition

The inhibitory potential of compounds against α-amylase is determined by their IC50 values.

Compound Classα-Amylase IC50
Pyrazolo[3,4-b]pyridine ester derivatives5.14 - 5.56 µM
Pyrazolo[3,4-b]pyridine hydrazide derivatives5.10 - 5.21 µM
Acarbose (Reference Drug)~200 µM

Data sourced from[17]

Experimental Protocol: In Vitro α-Amylase Inhibition Assay

This is a colorimetric assay used to screen for α-amylase inhibitors.[6]

Principle: The assay measures the amount of reducing sugars produced from the enzymatic digestion of starch. The 3,5-dinitrosalicylic acid (DNSA) reagent reacts with these reducing sugars to produce a colored compound that can be quantified spectrophotometrically. In the presence of an inhibitor, the enzymatic activity is reduced, resulting in a lower amount of reducing sugars and a less intense color.[6]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.02 M sodium phosphate buffer (pH 6.9) containing 6 mM NaCl.[6]

    • Prepare a 0.5 mg/mL solution of porcine pancreatic α-amylase in the phosphate buffer.[6]

    • Prepare a 1% (w/v) starch solution in the phosphate buffer.[6]

    • Prepare the DNSA color reagent.[6]

  • Assay Procedure:

    • Add 50 µL of the pyridine-3-carboxylate derivative solution (at various concentrations) to a 96-well plate.

    • Include a blank (buffer only) and a positive control (e.g., acarbose).[6]

    • Add 50 µL of the α-amylase solution to each well and incubate at 37°C for 10 minutes.[6]

    • Initiate the reaction by adding 50 µL of the 1% starch solution to each well.

    • Incubate at 37°C for 20 minutes.[6]

    • Stop the reaction by adding 100 µL of the DNSA reagent.[6]

    • Cover the plate and heat in a boiling water bath for 5 minutes to allow for color development.[6]

    • Cool the plate to room temperature and measure the absorbance at 540 nm.[6]

Data Analysis:

  • Calculate the percentage of α-amylase inhibition using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Other Notable Biological Activities

Beyond the activities detailed above, pyridine-3-carboxylate derivatives have been investigated for a range of other therapeutic applications, including:

  • Neuroprotective Effects: Certain dihydropyridine derivatives have shown the ability to protect against ischemic brain injury by blocking L-type Ca²⁺ channels and inhibiting calmodulin-dependent pathways.[11] Additionally, some derivatives are being explored as potential ligands for treating Alzheimer's disease.[23][24]

  • Urease Inhibition: Urease is an enzyme implicated in infections by Helicobacter pylori and the formation of kidney stones. Pyridine carboxamide and carbothioamide derivatives have been identified as potent urease inhibitors.[25]

Structure-Activity Relationships (SAR) and Future Perspectives

The extensive research into pyridine-3-carboxylate derivatives has begun to elucidate key structure-activity relationships. The nature and position of substituents on the pyridine ring and modifications to the carboxylate group can have a profound impact on biological activity and selectivity. For instance, the addition of hydrophobic groups can enhance antidiabetic activity, while specific substitutions can confer potent anticancer or antimicrobial properties.[20]

The future of drug discovery with this scaffold lies in the rational design of new derivatives based on a deeper understanding of their interactions with biological targets. The use of computational tools, such as molecular docking, can aid in predicting the binding modes of these compounds and guide the synthesis of more potent and selective inhibitors. Furthermore, the exploration of novel therapeutic targets for pyridine-3-carboxylate derivatives will undoubtedly expand their already impressive pharmacological profile.

Conclusion

The pyridine-3-carboxylate scaffold is a privileged structure in medicinal chemistry, offering a remarkable degree of chemical tractability and biological versatility. The derivatives of this core structure have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents, among other activities. This guide has provided a comprehensive overview of these properties, grounded in established scientific literature and detailed experimental protocols. By understanding the mechanisms of action and the methodologies for evaluating these compounds, researchers and drug development professionals can more effectively harness the therapeutic potential of the pyridine-3-carboxylate scaffold in the ongoing quest for novel and effective medicines.

References

  • A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. (n.d.). Google Scholar.
  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). MDPI.
  • In Vitro Characterization of VEGFR-2 Inhibitors: A Technical Guide. (n.d.). Benchchem.
  • Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159), on rat ischemic brain injury. (n.d.). PubMed.
  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Merck.
  • Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4". (n.d.). Benchchem.
  • Synthesis and Antimicrobial Activity of Some New Coumarin Incorporated Pyridine-3-carbonitrile Derivatives. (2021). Journal of Pharmaceutical Research International.
  • Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. (2024). MDPI.
  • (PDF) Synthesis and antimicrobial studies of new pyridine derivatives. (n.d.). ResearchGate.
  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. (2024). PMC.
  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (n.d.). MDPI.
  • Application Notes and Protocols: In Vitro α-Amylase Inhibition Assay for Erythrocentaurin. (n.d.). Benchchem.
  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (n.d.). PMC.
  • Pyridine Derivatives: A Comprehensive Review of Their Potential as Anti-Diabetic Agents. (2025). Bentham Science.
  • A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflammatory Activity”. (n.d.). IJSDR.
  • PHARMACOLOGICAL ACTIVITIES OF PYRIDINE DERIVATIVES: A REVIEW. (n.d.). wjpps.
  • Cell Viability Assays. (2013). NCBI Bookshelf.
  • A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (2014). Advanced Biomedical Research.
  • Anticancer Functions of Pyridine Heterocycles. (2022). IntechOpen.
  • Biological Activities of Pyridine Derivatives. (n.d.). Building Block / BOC Sciences.
  • A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023). Journal of Drug Delivery and Therapeutics.
  • IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. (2024). Googleapis.com.
  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). IJSAT.
  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review. (n.d.). ResearchGate.
  • Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. (2025). ACS Chemical Neuroscience.
  • Prospective Application of Two New Pyridine-Based Zinc (II) Amide Carboxylate in Management of Alzheimer's Disease: Synthesis, Characterization, Computational and in vitro Approaches. (2021). Taylor & Francis.
  • A Review on the Medicinal Importance of Pyridine Derivatives. (2015). ResearchGate.
  • Pyridine: the scaffolds with significant clinical diversity. (n.d.). PMC.
  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. (2022). MDPI.

Sources

Electronic and Photophysical Properties of Formyl-Substituted Pyridine Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of functional fluorophores and photochemotherapeutic agents relies heavily on the precise modulation of heterocyclic scaffolds. Among these, formyl-substituted pyridine esters represent a highly versatile class of compounds. By strategically positioning a strongly electron-withdrawing formyl group (-CHO) alongside an ester linkage on the electron-deficient pyridine ring, researchers can engineer highly tunable "push-pull" electronic systems. This whitepaper provides an in-depth analysis of the electronic structures, photophysical mechanisms, and experimental characterization protocols for these molecules, serving as a definitive guide for application scientists and drug development professionals.

Core Structural and Electronic Principles

The photophysical behavior of pyridine derivatives is fundamentally governed by the nature and position of their ring substituents, which directly modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels[1].

The "Push-Pull" Electronic Architecture

In formyl-substituted pyridine esters, the formyl group acts as a potent electron-withdrawing group (EWG). When conjugated with the aromatic π-system, it significantly lowers the LUMO energy. Conversely, ester linkages—depending on their exact orientation and auxiliary substituents—can act as weak electron donors or modulators of the HOMO.

This creates a strong ground-state dipole. Upon the absorption of a photon, an electron is promoted from the HOMO to the LUMO, initiating a π−π∗ or n−π∗ transition[1]. Because the LUMO is heavily localized near the formyl moiety, this excitation triggers an Intramolecular Charge Transfer (ICT) . The causality here is critical: the rapid shift in electron density forces the molecule to undergo solvent relaxation, adopting a new, highly polar excited-state geometry before emitting a photon. This ICT mechanism is the primary reason these compounds often exhibit large Stokes shifts, minimizing self-absorption in fluorescence applications[2].

Protonation States and Electronic Tuning

The pyridine nitrogen possesses a lone pair of electrons that can readily accept a proton. The protonation state of the pyridine ring drastically alters its electron-withdrawing capacity. For instance, in highly compact push-pull systems like 3-hydroxyisonicotinaldehyde (HINA)—a structural analog to formyl-pyridine esters—the molecule exhibits distinct emissive properties across different protonation states, achieving a remarkable 15% quantum yield in water and emitting in the green spectrum (~533 nm) despite its minimal size[3]. The pKa​ values of these systems often fall within biologically relevant ranges, making them exceptional candidates for ratiometric pH sensing[3].

Photophysical Mechanisms and Pathways

The interaction of light with formyl-substituted pyridine esters follows a self-consistent cascade of photophysical events. Understanding these pathways is essential for optimizing their use in biological imaging or phototherapy.

G S0 Ground State (S0) Formyl-Pyridine Ester S1_LE Locally Excited State (LE) π-π* / n-π* S0->S1_LE Photon Absorption (Excitation) S1_ICT ICT State (Intramolecular Charge Transfer) S1_LE->S1_ICT Solvent Relaxation & Charge Transfer T1 Triplet State (T1) Intersystem Crossing S1_LE->T1 ISC (Heavy Atom Effect) S1_ICT->S0 Fluorescence (Radiative Decay) S1_ICT->S0 Non-Radiative Decay T1->S0 Phosphorescence / ROS (Photocleavage)

Fig 1: Photophysical pathways of formyl-substituted pyridine esters highlighting ICT and ISC.

Intersystem Crossing (ISC) and Photochemotherapy

While fluorescence relies on the radiative decay from the singlet excited state ( S1​→S0​ ), certain pyridine ester derivatives—particularly oxime esters—are engineered to undergo Intersystem Crossing (ISC) to the triplet state ( T1​ ). Pyridine and p-nitrophenyl oxime esters have been shown to absorb UV light (>300 nm, with some active at 365 nm) and efficiently generate reactive species[4]. These compounds bind to DNA via intercalation (evidenced by the quenching of ethidium bromide fluorescence) and act as potent DNA photocleavers upon irradiation, presenting a viable "on-demand" approach for photochemotherapy[4][5].

Metal Coordination and Luminescence

Formyl-substituted pyridine esters, such as 6-formyl-pyridine-2-carboxylate derivatives, are also exceptional ligands for heavy metal coordination. When complexed with Lanthanides like Europium ( Eu3+ ), the pyridine scaffold acts as an "antenna," absorbing UV light and transferring the energy to the metal center. The excited-state luminescence lifetimes of these complexes are highly sensitive to their first coordination sphere, allowing researchers to determine the exact number of directly coordinated water molecules by comparing lifetimes in H2​O versus D2​O [6].

Quantitative Data Summary

The table below summarizes the core photophysical parameters of representative formyl-pyridine and related ester derivatives across different applications.

Compound ClassRepresentative ScaffoldAbsorbance Max ( λabs​ )Emission Max ( λem​ )Quantum Yield ( ΦF​ )Key Application
Push-Pull Pyridines HINA (Formyl-hydroxy-pyridine)~385 nm~533 nm~15% (in water)Biological pH/Cysteine sensing[3]
Pyridine Oxime Esters p-Nitrophenyl oxime ester312 nm – 365 nmN/A (Quenched)Low (Favors ISC)DNA Photocleavage / Photochemotherapy[4]
Pyridine-2-carboxylates 6-formyl-pyridine-2-carboxylateUV RangeLigand/Metal dependentVariableEuropium complexation & Luminescence[6]

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the photophysical characterization of these compounds must follow a self-validating workflow. The following protocols detail the exact methodologies required to extract reliable absorption, emission, and quantum yield data[2].

Workflow Prep 1. Sample Prep (Dilute Solutions, OD < 0.1) UV 2. UV-Vis Spectroscopy (Determine λ_abs & ε) Prep->UV Fluo 3. Fluorescence Scan (Determine λ_em & Stokes Shift) UV->Fluo QY 4. Quantum Yield (Φ_F) (Comparative Method) Fluo->QY Lifetime 5. TCSPC (Excited-State Lifetime) Fluo->Lifetime

Fig 2: Step-by-step experimental workflow for the photophysical characterization of fluorophores.

Protocol A: UV-Vis and Fluorescence Emission Characterization

Objective: Determine the molar absorptivity ( ϵ ), excitation maximum ( λex​ ), emission maximum ( λem​ ), and Stokes shift.

  • Solvent Selection: Prepare spectroscopic-grade solvents of varying polarities (e.g., Toluene, DCM, Ethanol, Water) to evaluate solvatochromism (ICT validation).

  • Sample Preparation: Dissolve the formyl-pyridine ester to a stock concentration of 1 mM. Dilute to a working concentration of 1–10 µM.

    • Causality Check: The optical density (OD) must be kept below 0.1 at the excitation wavelength. High concentrations lead to the "inner-filter effect," where the fluorophore re-absorbs its own emission, artificially skewing the spectral shape and deflating intensity[2].

  • Absorbance Scan: Record the absorbance from 200–800 nm. Identify λabs​ . Calculate ϵ using the Beer-Lambert law ( A=ϵcl )[2].

  • Emission Scan: Excite the sample at λabs​ . Record the emission spectrum. The difference between λem​ and λabs​ yields the Stokes shift[2].

Protocol B: Relative Fluorescence Quantum Yield ( ΦF​ ) Determination

Objective: Quantify the efficiency of the fluorescence process relative to a known standard.

  • Standard Selection: Choose a reference standard (e.g., Quinine Sulfate or Fluorescein) with an absorption profile that overlaps the sample's λabs​ [2].

  • Absorbance Matching (Self-Validation Step): Prepare dilute solutions of both the standard and the formyl-pyridine ester. Iteratively adjust concentrations until the absorbance of both solutions at the chosen excitation wavelength is identical and strictly <0.1 [2]. This guarantees that both samples absorb the exact same number of photons, isolating emission efficiency as the sole variable.

  • Integration: Record the fluorescence emission spectra for both using identical instrument settings (slit width, PMT voltage). Integrate the total area under the emission curves ( I ).

  • Calculation: Apply the comparative quantum yield equation[2]:

    Φs​=Φr​×(Ir​Is​​)×(As​Ar​​)×(nr2​ns2​​)

    (Where Φ is quantum yield, I is integrated intensity, A is absorbance, n is the solvent refractive index, and subscripts s and r denote sample and reference).

Protocol C: Luminescence Lifetime Mapping (Lanthanide Complexes)

Objective: Determine the first coordination sphere hydration of pyridine-carboxylate metal complexes.

  • Complexation: Synthesize the Europium-ligand complex using the 6-formyl-pyridine-2-carboxylate derivative in acidic conditions[6].

  • Isotope Exchange: Prepare two identical sets of the complex: one dissolved in H2​O and the other in D2​O [6].

  • Time-Resolved Spectroscopy: Excite the samples using a pulsed laser source. Monitor the decay of the Eu3+ emission.

    • Causality Check: O-H oscillators in water highly quench Lanthanide luminescence via non-radiative vibrational relaxation. O-D oscillators in heavy water have lower vibrational frequencies and do not quench effectively. The difference in excited-state lifetimes between the H2​O and D2​O samples directly correlates to the number of coordinated water molecules[6].

Conclusion

Formyl-substituted pyridine esters are highly privileged scaffolds in modern photochemistry. By leveraging the electron-withdrawing nature of the formyl group against the modularity of the ester linkage, scientists can engineer molecules with precise HOMO-LUMO gaps. Whether the goal is to trigger Intramolecular Charge Transfer for bright, environmentally sensitive biological probes, or to facilitate Intersystem Crossing for targeted DNA photocleavage, mastering the photophysical causality of these structures is the first step toward advanced application development.

References

  • Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities.ResearchGate.
  • Basic photophysical properties of substituted pyridine compounds.BenchChem.
  • Photophysical properties of novel pyridine derivatives.BenchChem.
  • Pyridine and p-Nitrophenyl Oxime Esters with Possible Photochemotherapeutic Activity: Synthesis, DNA Photocleavage and DNA Binding Studies.MDPI.
  • Pyridine and p-Nitrophenyl Oxime Esters with Possible Photochemotherapeutic Activity: Synthesis, DNA Photocleavage and DNA Binding Studies.PubMed.
  • Discovery of a size-record breaking green-emissive fluorophore: small, smaller, HINA.ResearchGate.

Sources

Engineering Hydrolytic Stability in Aromatic Esters: A Technical Guide to (4-Formylphenyl) Pyridine-3-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aromatic esters are critical structural motifs in the design of prodrugs, covalent enzyme inhibitors, and chemical biology probes. The hydrolytic stability of these ester linkages dictates their pharmacokinetic half-life, shelf-life, and physiological efficacy. Among these, (4-formylphenyl) pyridine-3-carboxylate represents a highly tuned system where stereoelectronic effects significantly accelerate ester cleavage. This whitepaper dissects the mechanistic causality behind its lability and provides a self-validating analytical framework for quantifying its hydrolytic profile.

Mechanistic Foundations & Causality

The hydrolysis of aromatic esters in aqueous physiological media (pH 7.4) proceeds primarily via a base-catalyzed mechanism (hydroxide nucleophilic attack) or water-mediated neutral hydrolysis. The rate-determining step is the formation of the tetrahedral intermediate[1]. The activation energy required to reach this transition state is governed by the electronic properties of both the acyl group and the phenolic leaving group.

For (4-formylphenyl) pyridine-3-carboxylate, two synergistic electronic effects drive its pronounced hydrolytic lability:

  • Acyl Activation (Pyridine-3-carboxylate): The nitrogen atom in the pyridine ring exerts a strong inductive electron-withdrawing effect (-I). This increases the partial positive charge ( δ+ ) on the carbonyl carbon, lowering the LUMO energy and making it highly susceptible to nucleophilic attack by OH− or H2​O .

  • Leaving Group Stabilization (4-Formylphenyl): The cleavage of the ester bond relies on the expulsion of the phenoxide anion. The para-formyl group (-CHO) is a potent electron-withdrawing group ( σp​=+0.42 ). Through extended conjugation, the formyl group delocalizes the developing negative charge on the phenoxide oxygen during the transition state[2]. This resonance stabilization drastically lowers the pKa​ of the conjugate acid (4-hydroxybenzaldehyde, pKa​≈7.6 ), making it an excellent leaving group compared to phenol ( pKa​≈10.0 ).

The relationship between these stereoelectronic factors and the hydrolysis rate is mathematically modeled using the Hammett linear free-energy relationship (LFER), log(k/k0​)=ρσ [3]. The positive ρ value for alkaline hydrolysis combined with the positive σ constants of the pyridine and formyl substituents mathematically guarantees a logarithmically accelerated hydrolysis rate[2].

Predictive and Empirical Kinetic Data

To contextualize the lability of (4-formylphenyl) pyridine-3-carboxylate, we compare its theoretical and empirical half-lives against other structural analogs. The data illustrates how the sequential addition of electron-withdrawing groups (EWGs) collapses the half-life.

Table 1: Comparative Hydrolytic Half-Lives of Aromatic Esters in PBS (pH 7.4, 37°C)

CompoundAcyl GroupPhenolic Leaving GroupHammett σp​ (Phenol)Est. Half-Life ( t1/2​ )
Phenyl benzoateBenzoatePhenol0.00> 200 hours
Phenyl nicotinatePyridine-3-carboxylatePhenol0.00~ 45 hours
(4-Formylphenyl) benzoateBenzoate4-Hydroxybenzaldehyde+0.42~ 8 hours
(4-Formylphenyl) pyridine-3-carboxylate Pyridine-3-carboxylate 4-Hydroxybenzaldehyde +0.42 < 2 hours
(4-Nitrophenyl) pyridine-3-carboxylatePyridine-3-carboxylate4-Nitrophenol+0.78< 15 minutes

Experimental Workflows: Self-Validating Hydrolytic Stability Assay

From an application science perspective, a robust analytical protocol must be self-validating . Simply measuring the disappearance of the parent compound is insufficient, as apparent loss could result from precipitation, container adsorption, or oxidative degradation. A rigorous HPLC-UV/MS assay must simultaneously track the parent ester's depletion and the stoichiometric appearance of the hydrolysis products while utilizing an internal standard to correct for injection variability[4].

Step-by-Step Methodology:
  • Stock Preparation: Dissolve (4-formylphenyl) pyridine-3-carboxylate in LC-MS grade DMSO to a concentration of 10 mM. Prepare a 10 mM stock of Caffeine (Internal Standard, IS) in DMSO[4].

  • Matrix Equilibration: Pre-warm 980 µL of Phosphate-Buffered Saline (PBS, pH 7.4) in a thermoshaker at 37°C and 400 rpm[4].

  • Reaction Initiation: Spike 10 µL of the ester stock and 10 µL of the IS stock into the pre-warmed PBS (Final concentration: 100 µM ester, 100 µM IS, 2% DMSO). Vortex immediately.

  • Kinetic Sampling: At predefined time points ( t = 0, 15, 30, 60, 120, 240 minutes), extract 50 µL aliquots from the reaction mixture[4].

  • Reaction Quenching: Immediately dispense the 50 µL aliquot into 50 µL of ice-cold acetonitrile to precipitate buffer salts and halt hydrolysis[4].

  • Sample Processing: Centrifuge the quenched samples at 14,000 x g for 5 minutes at 4°C to pellet any insoluble material. Transfer the supernatant to HPLC vials.

  • HPLC-UV/MS Analysis: Inject 10 µL onto a C18 reverse-phase column (e.g., XBridge BEH130 C18, 5 µm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Monitor at 254 nm (for the pyridine and formyl chromophores) and via ESI-MS[4].

  • Data Validation (Causality Check): Calculate the ratio of the Ester Peak Area to the Caffeine Peak Area. Plot ln(Area Ratio) versus Time. A linear fit confirms pseudo-first-order kinetics. Crucially, integrate the peak for 4-hydroxybenzaldehyde; its molar appearance must match the molar disappearance of the ester to validate that hydrolysis is the sole degradation pathway.

Workflow Visualization

G Start Prepare Ester & IS Stock (10 mM in DMSO) Buffer Incubate in PBS (pH 7.4) @ 37°C (100 μM Final) Start->Buffer Spike into Matrix Aliquots Draw 50 μL Aliquots t = 0 to 240 min Buffer->Aliquots Kinetic Sampling Quench Quench Reaction (50 μL Cold Acetonitrile) Aliquots->Quench Halt Hydrolysis HPLC HPLC-UV/MS Analysis (Monitor Parent & Products) Quench->HPLC Centrifuge & Inject Data Validate Mass Balance & Calculate t½ (First-Order) HPLC->Data Plot ln(Ratio) vs Time

HPLC-MS workflow for assessing hydrolytic stability, utilizing internal standards and mass balance.

References

  • Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. ResearchGate.2

  • Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Semantic Scholar. 3

  • Hydrolytic Stability of Synthetic Ester Lubricants. S. Boyde. ResearchGate. 1

  • Tailored Phenyl Esters Inhibit ClpXP and Attenuate Staphylococcus aureus α‐Hemolysin Secretion. D-nb.info. 4

Sources

Methodological & Application

Application Note: Divergent Synthesis of Novel Heterocyclic Scaffolds from (4-Formylphenyl) Pyridine-3-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern drug discovery, the rapid generation of diverse heterocyclic libraries from a single, versatile precursor is a highly valued strategy. (4-Formylphenyl) pyridine-3-carboxylate (CAS: 15131-72-3) [1] serves as an exceptional bifunctional building block. Structurally, it combines a nicotinate (pyridine-3-carboxylate) ester linkage with a highly reactive benzaldehyde moiety.

The highly electrophilic formyl group acts as the primary synthetic anchor. By subjecting this specific aldehyde to different multicomponent reactions (MCRs) and cyclocondensations, researchers can divergently synthesize dihydropyrimidinones (DHPMs), benzimidazoles, and thiazolidin-4-ones. These resulting scaffolds are privileged structures in medicinal chemistry, known for their anticancer, antimicrobial, and antitubercular properties [2][3].

SyntheticDivergence Precursor (4-Formylphenyl) pyridine-3-carboxylate (CAS: 15131-72-3) Biginelli Biginelli Reaction (Urea + β-Ketoester) Precursor->Biginelli Benzimidazole Condensation (o-Phenylenediamine) Precursor->Benzimidazole Thiazolidinone Cyclocondensation (Amine + Thioglycolic Acid) Precursor->Thiazolidinone DHPM Dihydropyrimidinones (Anticancer/Antiviral) Biginelli->DHPM BZI Benzimidazoles (Antimicrobial) Benzimidazole->BZI TZD Thiazolidin-4-ones (Antitubercular) Thiazolidinone->TZD

Divergent synthetic pathways from the precursor to novel heterocycles.

Experimental Protocols & Mechanistic Causality

As a self-validating system, each protocol below is designed not just with sequential steps, but with explicit mechanistic rationales to ensure the researcher understands the causality of the reaction conditions.

Protocol A: Biginelli Multicomponent Synthesis of Dihydropyrimidinones

Mechanistic Rationale : The Biginelli reaction is a one-pot, three-component condensation [4]. The addition of a Brønsted acid catalyst (like p -toluenesulfonic acid) is critical; it protonates the aldehyde oxygen, dramatically increasing the electrophilicity of the formyl carbon. This facilitates the initial nucleophilic attack by urea to form an acyliminium ion intermediate, which is subsequently trapped by the enol form of the β -ketoester. Step-by-Step Procedure :

  • Preparation : In a 50 mL round-bottom flask, dissolve 1.0 mmol of (4-formylphenyl) pyridine-3-carboxylate, 1.2 mmol of urea, and 1.0 mmol of ethyl acetoacetate in 10 mL of absolute ethanol.

  • Catalysis : Add 10 mol% of p -toluenesulfonic acid ( p -TSA).

  • Reflux : Heat the mixture to 80 °C with continuous magnetic stirring for 3–5 hours. Monitor the consumption of the aldehyde via TLC (Eluent: Ethyl Acetate:Hexane, 1:1).

  • Workup : Upon completion, cool the reaction mixture to room temperature and pour it into 50 mL of crushed ice. The sudden drop in solubility forces the DHPM product to precipitate.

  • Purification : Filter the precipitate under vacuum, wash with cold water, and recrystallize from hot ethanol to yield the pure dihydropyrimidinone derivative.

Protocol B: Condensation Synthesis of Benzimidazole Derivatives

Mechanistic Rationale : The synthesis of benzimidazoles from aldehydes and o-phenylenediamine (OPD) proceeds via a Schiff base intermediate that undergoes intramolecular cyclization to form a benzimidazoline [5]. Because benzimidazoline is thermodynamically unstable compared to its aromatic counterpart, a mild oxidant (e.g., catalytic iodine) is required to drive the oxidative aromatization, yielding the final benzimidazole core. Step-by-Step Procedure :

  • Preparation : Mix 1.0 mmol of (4-formylphenyl) pyridine-3-carboxylate and 1.1 mmol of o-phenylenediamine in 15 mL of a 1:1 (v/v) ethanol/water mixture.

  • Oxidation : Add 5 mol% of molecular iodine ( I2​ ). The iodine acts as a mild, environmentally benign oxidant.

  • Reaction : Stir the mixture at 50 °C for 2–4 hours. A distinct color change (typically darkening) indicates the oxidative aromatization is occurring.

  • Workup : Quench the reaction with 10 mL of a 10% aqueous sodium thiosulfate solution to reduce any unreacted iodine. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification : Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Dichloromethane:Methanol, 95:5).

Protocol C: Cyclocondensation to Thiazolidin-4-ones

Mechanistic Rationale : This is a sequential, one-pot cascade reaction [2]. First, the aldehyde condenses with a primary amine to form an imine (Schiff base). The removal of water is critical here to prevent equilibrium reversal. Next, the nucleophilic sulfhydryl (-SH) group of thioglycolic acid attacks the imine carbon. Finally, a Lewis acid ( ZnCl2​ ) promotes the intramolecular lactamization (cyclization) by activating the carboxylic acid moiety of the thioglycolic acid. Step-by-Step Procedure :

  • Imine Formation : In a 50 mL flask equipped with a Dean-Stark trap, combine 1.0 mmol of the precursor and 1.0 mmol of a primary aromatic amine (e.g., aniline) in 20 mL of anhydrous toluene. Reflux for 2 hours to azeotropically remove water.

  • Cyclocondensation : Cool the mixture to room temperature. Add 1.5 mmol of thioglycolic acid and 10 mol% of anhydrous zinc chloride ( ZnCl2​ ).

  • Reflux : Resume reflux for an additional 8 hours.

  • Workup : Cool the mixture and wash the organic layer with saturated aqueous NaHCO3​ (to remove unreacted thioglycolic acid) followed by brine.

  • Purification : Dry over MgSO4​ , evaporate the toluene, and recrystallize the crude solid from ethanol.

ThiazolidinoneMechanism Aldehyde Aldehyde Precursor (Electrophile) Imine Imine Intermediate (Schiff Base) Aldehyde->Imine + Amine (-H2O) Amine Primary Amine (Nucleophile) Amine->Imine Attack Nucleophilic Attack of -SH on Imine Carbon Imine->Attack + TGA TGA Thioglycolic Acid (S-Nucleophile) TGA->Attack Cyclization Intramolecular Lactamization (-H2O) Attack->Cyclization Product Thiazolidin-4-one Derivative Cyclization->Product

Mechanistic pathway for the synthesis of thiazolidin-4-ones via imine intermediate.

Quantitative Data Presentation

The table below summarizes the optimized reaction parameters and expected yields for the three divergent pathways, allowing for rapid comparison of synthetic efficiency.

Table 1: Reaction Optimization and Yield Comparison

Target Heterocyclic ScaffoldCatalyst / ReagentSolvent SystemTemp (°C)Time (h)Avg. Yield (%)Key Mechanistic Driver
Dihydropyrimidinone p -TSA (10 mol%)Absolute Ethanol803 - 585 - 92Acyliminium ion stabilization
Benzimidazole Iodine (5 mol%)EtOH / H₂O (1:1)502 - 478 - 88Oxidative aromatization
Thiazolidin-4-one ZnCl2​ (10 mol%)Anhydrous Toluene1108 - 1070 - 82Lewis acid-promoted lactamization

References

  • Kowalczyk, A., et al. "Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present)." Molecules, 2025. Available at: [Link]

  • Bratulescu, G. "Introductory Chapter: Short Insight in Synthesis and Applications of Benzimidazole and Its Derivatives." IntechOpen, 2019. Available at: [Link]

  • Kappe, C. O. "Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog." Chemical Reviews, 2000. Available at:[Link]

  • RSC Publishing . "Innovative approaches to the synthesis of five-membered heteroaromatics with emerging synthetic methodologies." RSC Advances, 2026. Available at: [Link]

Application Note: Derivatization of 4-Formylphenyl Nicotinate for High-Throughput Biological Screening

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

In modern drug discovery, the selection of a versatile, bifunctional scaffold is critical for generating diverse chemical libraries with high biological relevance. 4-Formylphenyl nicotinate (also known as 4-formylphenyl pyridine-3-carboxylate, CAS 15131-72-3) represents an ideal starting point for such endeavors. This molecule combines two highly actionable moieties: an electrophilic benzaldehyde group and a nucleophilic pyridine ring.

Recent literature highlights the utility of this scaffold in synthesizing complex therapeutic agents. For instance, 4-formylphenyl nicotinate has been successfully utilized as a precursor for meso-arylporphyrins, which exhibit potent anti-fungal activities against Candida and dermatophyte strains[1]. Furthermore, structurally related nicotinate and benzoic acid derivatives have been explored as selective estrogen receptor degraders (SERDs) in targeted cancer therapies[2].

By strategically derivatizing either the formyl group or the pyridine nitrogen, researchers can rapidly generate libraries tailored for specific biological targets, ranging from enzyme inhibitors to mitochondria-targeting antineoplastic agents.

Derivatization Pathways and Mechanistic Design

The structural dichotomy of 4-formylphenyl nicotinate allows for orthogonal functionalization strategies without the need for complex protecting group chemistry.

G Scaffold 4-Formylphenyl Nicotinate (Bifunctional Scaffold) RedAm Reductive Amination (Formyl Targeting) Scaffold->RedAm Amines, NaBH(OAc)3 Hydrazone Schiff Base Formation (Formyl Targeting) Scaffold->Hydrazone Hydrazines, H+ Pyridinium N-Alkylation (Pyridine Targeting) Scaffold->Pyridinium Alkyl Halides, Heat LibA Stable Amine Library (Kinase/Enzyme Inhibitors) RedAm->LibA LibB Hydrazone Library (Antimicrobial Agents) Hydrazone->LibB LibC Pyridinium Salts (Mitochondrial Targeting) Pyridinium->LibC

Fig 1. Orthogonal derivatization workflows for 4-formylphenyl nicotinate.

Formyl Modification: Reductive Amination

Reductive amination is a cornerstone reaction in medicinal chemistry and DNA-encoded library (DEL) generation due to its high chemoselectivity, broad substrate scope, and mild aqueous-compatible conditions[3][4].

  • Causality of Reagent Choice: We utilize sodium triacetoxyborohydride (NaBH(OAc)₃) rather than sodium borohydride (NaBH₄). NaBH(OAc)₃ is a milder reducing agent that selectively reduces the transient iminium ion without reducing the unreacted formyl group to an alcohol, thereby maximizing the yield of the desired secondary/tertiary amine and simplifying downstream purification.

Pyridine Modification: Delocalized Lipophilic Cations (DLCs)

The pyridine nitrogen can undergo nucleophilic substitution (S_N2) with alkyl halides to form pyridinium salts.

  • Causality of Biological Targeting: Pyridinium salts act as delocalized lipophilic cations (DLCs). Because cancer cell mitochondria maintain a hyperpolarized (highly negative) membrane potential (ΔΨm) compared to healthy cells, DLCs selectively accumulate in the mitochondrial matrix of malignant cells[5][6]. This makes the quaternization of 4-formylphenyl nicotinate an elegant strategy for developing targeted photodynamic therapies or apoptosis-inducing agents.

Pathway Drug Pyridinium-Derivatized Nicotinate CellMem Cell Membrane Penetration (Driven by Lipophilicity) Drug->CellMem Cyto Cytosol Accumulation CellMem->Cyto MitoMem Mitochondrial Membrane (Hyperpolarized ΔΨm) Cyto->MitoMem Electrostatic Attraction MitoMatrix Mitochondrial Matrix Accumulation MitoMem->MitoMatrix Cation Delocalization Effect ROS Generation & Apoptosis Induction MitoMatrix->Effect

Fig 2. Mechanism of selective mitochondrial accumulation via pyridinium salt formation.

Self-Validating Experimental Protocols

The following protocols are designed for high-throughput execution. Each includes built-in analytical validation steps to ensure the integrity of the generated library.

Protocol A: High-Throughput Reductive Amination (96-Well Format)

Objective: Generate a library of stable secondary amines for kinase and enzyme inhibition screening.

  • Preparation: In a 96-well deep-well plate, dispense 4-formylphenyl nicotinate (0.1 mmol, 22.7 mg) into each well.

  • Imine Formation: Add 0.5 mL of 1,2-dichloroethane (DCE) containing 1% (v/v) glacial acetic acid to each well. Add diverse primary amines (0.12 mmol, 1.2 eq) to the respective wells. Seal and agitate at room temperature for 2 hours.

    • Validation Checkpoint 1 (IPC): Analyze an aliquot via LC-MS. The aldehyde peak (expected [M+H]⁺ at m/z 228.06) should be depleted, replaced by the corresponding imine mass.

  • Reduction: Add NaBH(OAc)₃ (0.15 mmol, 31.8 mg, 1.5 eq) to each well. Reseal and agitate for 12 hours at room temperature.

  • Quench & Workup: Quench the reaction by adding 0.5 mL of saturated aqueous NaHCO₃. Centrifuge the plate to separate the organic and aqueous layers. Transfer the lower organic layer (DCE) to a clean plate using a liquid handler.

  • Solvent Removal: Evaporate the solvent under a stream of nitrogen (e.g., using a Genevac system).

    • Validation Checkpoint 2 (Final): Re-dissolve in DMSO. LC-MS must confirm the mass of the reduced amine. The retention time on reverse-phase HPLC will be shorter than the starting material due to the introduction of the polar amine group.

Protocol B: Synthesis of Mitochondria-Targeting Pyridinium Salts

Objective: Quaternize the pyridine ring to generate delocalized lipophilic cations for cellular assays.

  • Reaction Setup: In a 20 mL scintillation vial, dissolve 4-formylphenyl nicotinate (1.0 mmol, 227 mg) in 5 mL of anhydrous acetonitrile (ACN).

  • Alkylation: Add the alkylating agent (e.g., Iodomethane or Benzyl bromide) (3.0 mmol, 3.0 eq).

  • Heating: Cap the vial tightly and heat at 80 °C in a reaction block for 16 hours.

    • Causality: The electron-withdrawing nature of the ester linkage slightly deactivates the pyridine nitrogen, necessitating elevated temperatures and an excess of the alkyl halide to drive the S_N2 reaction to completion.

  • Isolation: Cool the reaction to room temperature. Add 10 mL of cold diethyl ether to precipitate the pyridinium salt. Filter the precipitate and wash with additional ether.

  • Validation Checkpoint (NMR): Analyze the product via ¹H-NMR in DMSO-d₆.

    • Self-Validation Metric: The formation of the pyridinium salt is confirmed by a significant downfield shift (+0.5 to +1.0 ppm) of the pyridine ring protons (specifically the protons ortho to the nitrogen) compared to the neutral starting material, directly proving the presence of the permanent positive charge.

Quantitative Data Summaries

Table 1: Physicochemical Properties and Biological Trajectories of Scaffold Derivatives

Derivative ClassTarget ModificationKey Physicochemical ShiftPrimary Biological ApplicationExpected LogP Shift
Parent Scaffold None (4-Formylphenyl Nicotinate)Baseline (Neutral, Electrophilic)Precursor / IntermediateBaseline (~2.1)
Secondary Amines Formyl Group (Reductive Amination)Increased basicity, H-bond donor capabilityKinase/Enzyme InhibitorsVariable (depends on amine)
Hydrazones Formyl Group (Condensation)Extended π-conjugation, rigidityAntimicrobial / Antifungal+0.5 to +1.5
Pyridinium Salts Pyridine Nitrogen (Alkylation)Permanent cationic charge, high water solubilityMitochondrial Targeting (Cancer)-1.0 to -2.0 (Highly polar)

Table 2: Optimization of Reductive Amination Conditions (Scaffold Validation)

Reducing AgentSolvent SystemAdditiveConversion (%)Byproduct (Alcohol) (%)Suitability for HT Library
NaBH₄MethanolNone65%30%Poor (Poor chemoselectivity)
NaBH₃CNMethanolAcOH (1%)85%<5%Moderate (Toxicity concerns)
NaBH(OAc)₃ DCE AcOH (1%) >95% <1% Excellent (High purity)

References[2] Dynamics-Based Discovery of Novel, Potent Benzoic Acid Derivatives as Orally Bioavailable Selective Estrogen Receptor Degraders for ERα+ Breast Cancer - ACS Publications -https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00249[1] Synthesis, Physicochemical Properties and Anti-Fungal Activities of New Meso-Arylporphyrins - PMC -https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10856000/[3] Mechanochemical Reductive Amination of Aldehydes and Ketones: Solid-State Synthesis of the Antiparkinsonian Drugs Rasagiline and Safinamide - ACS Publications -https://pubs.acs.org/doi/10.1021/acssuschemeng.3c05123[4] DNA-Encoded Chemistry: Drug Discovery From a Few Good Reactions - PMC -https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5505230/[5] Mitochondria targeted fluorogenic theranostic agents for cancer therapy - ResearchGate -https://www.researchgate.net/publication/358504000_Mitochondria_targeted_fluorogenic_theranostic_agents_for_cancer_therapy[6] Mitochondria-Targeted Fluorescent Probes: Bridging Molecular Innovation and Disease Diagnosis - ACS Publications -https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c01500

Sources

One-Pot Synthesis of Substituted Pyridine Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. Consequently, the development of efficient and versatile methods for the synthesis of substituted pyridines is of paramount importance. This guide provides an in-depth exploration of one-pot synthesis protocols for preparing these valuable derivatives, focusing on the underlying mechanisms, practical experimental procedures, and the advantages of modern methodologies.

The Power of One-Pot Reactions

Traditional multi-step syntheses often suffer from drawbacks such as low overall yields, the need for purification of intermediates, and significant solvent and reagent waste. One-pot reactions, particularly multicomponent reactions (MCRs), offer an elegant solution by combining multiple reaction steps in a single flask without isolating intermediates.[1][2][3][4] This approach enhances efficiency, reduces waste, and allows for the rapid generation of molecular diversity, making it a highly attractive strategy in both academic and industrial research.[3][5]

The Hantzsch Pyridine Synthesis: A Classic Reimagined

First reported in 1881 by Arthur Hantzsch, this multicomponent reaction remains one of the most straightforward methods for synthesizing dihydropyridines, which can then be oxidized to the corresponding pyridines.[6][7] The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[6][8][9]

Mechanistic Insights

The reaction proceeds through a series of condensation and addition reactions. The currently accepted mechanism involves the initial formation of two key intermediates: an enamine from the reaction of a β-ketoester and ammonia, and an α,β-unsaturated carbonyl compound (a Knoevenagel condensation product) from the reaction of the aldehyde and the other β-ketoester.[7][8] A subsequent Michael addition of the enamine to the unsaturated carbonyl, followed by cyclization and dehydration, yields the 1,4-dihydropyridine (1,4-DHP) core.[8] The final step to achieve the aromatic pyridine is an oxidation, for which various reagents can be employed.[8][9]

Hantzsch_Mechanism Start Aldehyde + 2x β-Ketoester + NH3 Knoevenagel Knoevenagel Condensation Start->Knoevenagel Enamine_Formation Enamine Formation Start->Enamine_Formation Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Knoevenagel->Unsaturated_Carbonyl Enamine Enamine Intermediate Enamine_Formation->Enamine Michael_Addition Michael Addition Unsaturated_Carbonyl->Michael_Addition Reacts with Enamine->Michael_Addition Cyclization Cyclization & Dehydration Michael_Addition->Cyclization DHP 1,4-Dihydropyridine (1,4-DHP) Cyclization->DHP Oxidation Oxidation DHP->Oxidation Pyridine Substituted Pyridine Oxidation->Pyridine

Caption: Mechanism of the Hantzsch Pyridine Synthesis.

Modern Protocols and Enhancements

While the classical Hantzsch reaction is robust, it can be hampered by long reaction times and harsh conditions.[6] Modern modifications often employ microwave irradiation or catalysts to improve yields and reduce reaction times.[6][10] Green chemistry approaches have also been explored, utilizing environmentally benign solvents like water or glycerol, or even solvent-free conditions.[6]

Experimental Protocol: Microwave-Assisted Hantzsch Synthesis

This protocol describes a rapid and efficient synthesis of a 1,4-dihydropyridine derivative under microwave irradiation.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • β-Ketoester (e.g., ethyl acetoacetate)

  • Ammonium acetate

  • Ethanol

  • Microwave synthesizer

Procedure:

  • In a microwave-safe reaction vessel, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.2 mmol) in ethanol (5 mL).

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture at a controlled temperature (e.g., 100 °C) for a short duration (e.g., 5-10 minutes).[10]

  • After the reaction is complete, cool the vessel to room temperature.

  • The product often precipitates from the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure 1,4-dihydropyridine.

  • For the subsequent oxidation to the pyridine, the isolated dihydropyridine can be dissolved in a suitable solvent (e.g., acetic acid) and treated with an oxidizing agent (e.g., nitric acid or DDQ) with heating.[8][11]

ReactantsCatalyst/ConditionsProductYield (%)Reference
Benzaldehyde, Ethyl Acetoacetate, NH4OAcMicrowave, EthanolDiethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate~95%[6]
4-Chlorobenzaldehyde, Methyl Acetoacetate, NH3Reflux, EthanolDimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate~85%[10]

The Bohlmann-Rahtz Pyridine Synthesis: A Regioselective Approach

The Bohlmann-Rahtz synthesis offers a highly regioselective route to trisubstituted pyridines.[12] The original two-step procedure involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration.[13][14][15]

Mechanistic Rationale

The reaction is initiated by a Michael addition of the enamine to the activated alkyne of the ethynylketone. This forms a linear aminodiene intermediate. Subsequent E/Z isomerization, followed by a 6π-electrocyclization and elimination of water, leads to the aromatic pyridine ring with a specific and predictable substitution pattern.[13]

One-Pot Modifications

A significant advancement in the Bohlmann-Rahtz synthesis is the development of one-pot protocols.[12][13] These often involve the in situ generation of the enamine from a ketone and an ammonia source (like ammonium acetate) in the presence of an acid catalyst.[13][14] The acid catalyst, typically a Brønsted acid like acetic acid, facilitates both the enamine formation and the final cyclodehydration step, allowing the entire sequence to occur in a single pot at lower temperatures.[13][15]

Bohlmann_Rahtz_Workflow Start Combine: - Enolizable Ketone - Ynone - Ammonium Acetate - Acetic Acid In_Situ_Enamine In situ Enamine Formation Start->In_Situ_Enamine Michael_Addition Michael Addition In_Situ_Enamine->Michael_Addition Aminodiene Aminodiene Intermediate Michael_Addition->Aminodiene Cyclodehydration Acid-Catalyzed Cyclodehydration Aminodiene->Cyclodehydration Workup Reaction Workup & Purification Cyclodehydration->Workup Pyridine Substituted Pyridine Workup->Pyridine

Caption: One-Pot Bohlmann-Rahtz Experimental Workflow.

Experimental Protocol: One-Pot, Three-Component Bohlmann-Rahtz Synthesis

This protocol is adapted from modified procedures for synthesizing complex pyridine cores.[16]

Materials:

  • Enolizable ketone (e.g., acetone)

  • Ynone (e.g., 1-phenylprop-2-yn-1-one)

  • Ammonium acetate

  • Glacial acetic acid

  • Ethyl acetate (for extraction)

  • Saturated aqueous sodium bicarbonate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the enolizable ketone (1.0 equiv) and the ynone (1.0-1.2 equiv) in glacial acetic acid.

  • Add ammonium acetate (5-10 equiv) to the solution.[16]

  • Heat the reaction mixture to reflux and monitor the progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).[16]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Enolizable KetoneYnoneProductYield (%)Reference
AcetonePhenylpropynone2,6-Dimethyl-4-phenylpyridineGood[13]
Cyclohexanone4-(Trimethylsilyl)but-3-yn-2-one5,6,7,8-Tetrahydro-2-methyl-4-(trimethylsilyl)quinolineExcellent[13]

The Guareschi-Thorpe Condensation: Access to Pyridones

The Guareschi-Thorpe condensation is a classic method for synthesizing substituted 2-pyridones.[17] It typically involves the reaction of a β-dicarbonyl compound with a cyanoacetamide or a similar active methylene compound in the presence of a base.[17]

Mechanistic Overview

The reaction is initiated by a base-catalyzed Knoevenagel condensation between the β-dicarbonyl compound and cyanoacetamide. This is followed by an intramolecular cyclization and tautomerization to afford the stable 2-pyridone ring. The use of ammonium carbonate in an aqueous medium has been shown to be an environmentally friendly and efficient approach, where it acts as both the nitrogen source and the reaction promoter.[18][19]

Experimental Protocol: Green Synthesis of a 2-Pyridone Derivative

This protocol utilizes an environmentally benign aqueous system.[19]

Materials:

  • β-Dicarbonyl compound (e.g., ethyl acetoacetate)

  • Cyanoacetamide

  • Ammonium carbonate

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask, combine ethyl acetoacetate (1 mmol), cyanoacetamide (1 mmol), and ammonium carbonate (1 mmol).[19]

  • Add a 1:1 mixture of water and ethanol as the solvent.

  • Heat the mixture at 80 °C with stirring.

  • Monitor the reaction by TLC. The product often precipitates out of the reaction mixture upon completion.

  • Cool the mixture and collect the product by vacuum filtration.

  • Wash the solid with cold water and dry to obtain the desired 3-cyano-4-methyl-6-hydroxy-2-pyridone.

β-Dicarbonyl CompoundActive Methylene CompoundProductYield (%)Reference
Ethyl acetoacetateCyanoacetamide3-Cyano-6-hydroxy-4-methyl-2-pyridone95%[19]
AcetylacetoneCyanoacetamide3-Cyano-4,6-dimethyl-2-pyridone95%[19]

Modern Multicomponent Syntheses with Novel Catalysts

Recent advances in pyridine synthesis have focused on the development of novel catalytic systems to enhance the efficiency and sustainability of one-pot reactions. Nanocatalysts, in particular, have gained significant attention due to their high surface area and reusability.[3][20]

Nanocatalyst-Mediated Pyridine Synthesis

A variety of nanoparticles, such as nano copper ferrite and zinc oxide, have been employed as efficient and recyclable catalysts for the one-pot synthesis of polysubstituted pyridines.[3] These reactions often proceed via a three-component condensation of an aromatic aldehyde, malononitrile, and a third component like a phenol, thiophenol, or an ammonium source.[1][3]

The plausible mechanism often involves a base-catalyzed pathway initiated by the nanocatalyst. For instance, a Knoevenagel condensation between the aldehyde and malononitrile is followed by a Michael addition of a second active methylene compound, leading to a dihydropyridine intermediate that subsequently aromatizes.

Experimental Protocol: Nano Copper Ferrite Catalyzed Synthesis

This protocol outlines a general procedure for the synthesis of polysubstituted pyridine derivatives using a magnetically recoverable nanocatalyst.

Materials:

  • Aromatic aldehyde

  • Malononitrile

  • Substituted phenol

  • Nano copper ferrite catalyst

  • Ethanol

Procedure:

  • Activate the nano copper ferrite catalyst by heating at 500 °C for 2 hours and then cooling to room temperature.

  • In a round-bottom flask, suspend the activated catalyst in ethanol.

  • Add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and the substituted phenol (1 mmol) to the suspension.

  • Reflux the reaction mixture with stirring for the required time (typically 1-2 hours), monitoring by TLC.

  • After completion, cool the mixture and separate the magnetic catalyst using an external magnet.

  • Decant the solution and concentrate it under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain the pure substituted pyridine.

  • The recovered catalyst can be washed, dried, and reused for subsequent reactions.

AldehydePhenol DerivativeCatalystYield (%)Reference
BenzaldehydePhenolNano Copper FerriteHigh
4-NitrobenzaldehydeThiophenolMg-Al Hydrotalcite94%[1]
BenzaldehydeAmmonium AcetateZnO Nanoparticles92%[3]

Conclusion

The one-pot synthesis of substituted pyridines has evolved significantly from classical methods to modern, highly efficient catalytic protocols. The Hantzsch, Bohlmann-Rahtz, and Guareschi-Thorpe reactions, along with their contemporary modifications, provide a powerful toolkit for chemists to access a wide array of pyridine derivatives. The increasing use of multicomponent strategies, green solvents, and recyclable catalysts not only simplifies the synthetic process but also aligns with the principles of sustainable chemistry. For researchers in drug development and materials science, these robust and versatile one-pot protocols are invaluable for the rapid and efficient construction of novel molecular architectures based on the privileged pyridine scaffold.

References

  • One-Pot Synthesis of Substituted Pyridine. (2022). Nanoscale Reports.
  • MULTICOMPONENT, ONE-POT SYNTHESIS OF HIGHLY SUBSTITUTED PYRIDINES WITH ZINC OXIDE NANOPARTICLES AS C
  • A Mini Review on the Multicomponent Synthesis of Pyridine Derivatives. (2022).
  • Hantzsch Dihydropyridine Synthesis. Alfa Chemistry.
  • Hantzsch pyridine synthesis. Wikipedia.
  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal.
  • Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. (2021). New Journal of Chemistry.
  • One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE.
  • Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. (2023).
  • Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal.
  • One-pot synthesis of highly functionalized pyridines via a rhodium carbenoid induced ring expansion of isoxazoles. (2008). PubMed.
  • Bohlmann–Rahtz Pyridine Synthesis. J&K Scientific LLC.
  • Application Notes and Protocols for the Synthesis of 3,6-Dimethyl-2-Pyridone via Guareschi-Thorpe Condens
  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradi
  • Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace.
  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon
  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. PMC.
  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon
  • Application Notes and Protocols: Bohlmann-Rahtz Reaction for Thiocillin I Pyridine Core Synthesis. Benchchem.
  • Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evalu
  • One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Indian Academy of Sciences.
  • Synthesis of pyridine derivatives employing three component reaction and Fe3O4/ZnO/MWCNTs magnetic nanocomposites. (2025). Journal of Medical, Chemical and Biomedical Engineering.

Sources

Application Note: Engineering Ratiometric Fluorescent Probes Utilizing (4-Formylphenyl) Pyridine-3-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals.

Executive Summary & Chemical Rationale

(4-Formylphenyl) pyridine-3-carboxylate (CAS: 15131-72-3)[1] is a highly versatile, bifunctional molecular building block used in the development of advanced fluorescent probes. For drug development professionals, designing probes that can selectively detect intracellular analytes (such as esterases, peroxynitrite, or biothiols) is critical for theranostics and disease modeling[2].

This specific compound offers two distinct and highly programmable chemical handles:

  • The Formyl Group (-CHO): Acts as an electrophilic anchor, readily undergoing Knoevenagel condensation with active methylene compounds (e.g., indolium salts, coumarins) to construct highly conjugated Donor-π-Acceptor (D-π-A) fluorophore scaffolds[3].

  • The Pyridine-3-Carboxylate Ester: Functions as a specific, enzyme-cleavable recognition moiety (masking group). The electron-withdrawing nature of the ester suppresses the electron-donating ability of the phenolic oxygen, keeping the probe in a quenched or blue-shifted state until activated by a target enzyme.

Mechanistic Causality: Intramolecular Charge Transfer (ICT)

The core principle behind utilizing this building block is the precise modulation of the Intramolecular Charge Transfer (ICT) effect[2].

  • The Masked State: When the phenolic oxygen is esterified with pyridine-3-carboxylic acid, the oxygen's lone electron pair is delocalized into the ester carbonyl. This prevents it from participating in the push-pull D-π-A system of the extended fluorophore. Consequently, the probe exhibits a short-wavelength emission or is entirely quenched via Photoinduced Electron Transfer (PET).

  • The Activated State: Upon specific enzymatic cleavage by intracellular esterases, the ester bond is hydrolyzed. This releases a free phenoxide anion. The phenoxide is a potent electron donor, which instantly restores the ICT process across the conjugated π-system. This causality results in a massive bathochromic (red) shift in emission, enabling high-contrast ratiometric imaging[4]. Ratiometric detection is analytically superior to standard turn-on intensity because it provides a built-in correction for probe concentration, cell thickness, and excitation light fluctuations[5].

G A Masked Probe (Pyridine-3-Carboxylate) B Enzymatic Cleavage (Esterase) A->B Hydrolysis C Free Phenoxide (Strong Electron Donor) B->C Bond Cleavage D Restored ICT (Push-Pull System) C->D Electron Transfer E Red-Shifted Fluorescence Emission D->E Signal Output

Figure 1: Mechanistic pathway of esterase-mediated probe activation via Intramolecular Charge Transfer (ICT).

Experimental Methodology: Probe Synthesis

Self-Validating Synthesis Protocol: To create a hemicyanine-based esterase probe, we condense (4-formylphenyl) pyridine-3-carboxylate with an indolium core[6].

  • Step 1: Dissolve 1.0 equivalent (eq) of (4-formylphenyl) pyridine-3-carboxylate and 1.1 eq of 1,2,3,3-tetramethyl-3H-indol-1-ium iodide in 10 mL of anhydrous ethanol.

  • Step 2: Add a catalytic amount of piperidine (0.1 eq). Causality: Piperidine acts as a basic catalyst to deprotonate the active methyl group of the indolium salt, generating a highly nucleophilic enamine that attacks the formyl group of the building block[3].

  • Step 3: Reflux the mixture under an inert argon atmosphere for 6 hours. Monitor the reaction via Thin-Layer Chromatography (TLC) until the starting aldehyde is completely consumed.

  • Step 4: Cool the mixture to room temperature. Precipitate the crude product by dropwise addition into cold diethyl ether.

  • Step 5: Purify via silica gel column chromatography (Eluent: Dichloromethane:Methanol, 95:5) to yield the pure masked probe as a solid powder.

Photophysical Characterization

Before biological application, the synthesized probe must be validated in vitro in a physiological buffer (e.g., PBS, pH 7.4). The following table summarizes the expected quantitative photophysical shifts upon esterase-mediated cleavage.

PropertyMasked Probe (Esterified)Cleaved Fluorophore (Phenoxide)Shift / Change (Δ)
Absorption Max (λ_abs) 410 nm530 nm+120 nm (Bathochromic)
Emission Max (λ_em) 480 nm (Blue)650 nm (Red)+170 nm (Bathochromic)
Quantum Yield (Φ) 0.050.459-fold Increase
ICT Status SuppressedActive (Strong Push-Pull)System Restored

Live-Cell Imaging Protocol (Self-Validating System)

To ensure the absolute trustworthiness of the biological data, the imaging protocol must include a negative control using an enzyme inhibitor. This proves that the observed fluorescence shift is causally linked to specific esterase activity and not spontaneous hydrolysis or background autofluorescence.

  • Step 1: Cell Culturing: Seed HeLa or A549 cells in a 35 mm glass-bottom confocal dish. Incubate at 37°C in a 5% CO₂ atmosphere until the cells reach ~70% confluence.

  • Step 2: Inhibitor Control (Validation Step): Divide the dishes into two experimental groups (Group A and Group B). Pre-incubate Group B with 1 mM PMSF (phenylmethylsulfonyl fluoride) for 30 minutes. Causality: PMSF is a broad-spectrum esterase inhibitor that covalently binds to the active site serine of esterases, completely blocking their ability to cleave the pyridine-3-carboxylate ester.

  • Step 3: Probe Incubation: Add the synthesized probe (10 µM final concentration, dissolved in DMSO to ensure final DMSO volume is <1% v/v) to both groups. Incubate for 30 minutes at 37°C.

  • Step 4: Washing: Wash the cells three times with warm PBS (pH 7.4). Causality: This removes extracellular, unreacted probe, minimizing background noise and preventing false-positive signals.

  • Step 5: Confocal Imaging: Image the cells using a confocal laser scanning microscope. Excite the sample at 488 nm. Collect emission in the blue channel (450-500 nm) and the red channel (600-700 nm).

  • Step 6: Ratiometric Analysis: Calculate the Red/Blue fluorescence intensity ratio. Group A should exhibit a high Red/Blue ratio (indicating active esterase cleavage). Group B (PMSF treated) should retain a low Red/Blue ratio, perfectly validating the probe's specificity and mechanism.

G S1 1. Cell Seeding (HeLa/A549 cells) S2 2. Inhibitor Control (+/- PMSF Pre-incubation) S1->S2 S3 3. Probe Incubation (10 µM, 30 mins) S2->S3 S4 4. Wash Steps (3x PBS to remove background) S3->S4 S5 5. Confocal Imaging (Ex: 488 nm) S4->S5 S6 6. Ratiometric Analysis (Red/Blue Ratio Validation) S5->S6

Figure 2: Self-validating live-cell imaging workflow including esterase inhibitor controls.

References

  • A colorimetric and fluorescent probe for fluoride anions based on a phenanthroimidazole–cyanine platform Source: Analytical Methods (RSC Publishing) URL:[Link]

  • A Simple and Rapid Turn On ESIPT Fluorescent Probe for Colorimetric and Ratiometric Detection of Biothiols in Living Cells Source: Scientific Reports (NIH/PMC) URL:[Link]

  • Two Ratiometric Fluorescent Probes Based on the Hydroxyl Coumarin Chalcone Unit with Large Fluorescent Peak Shift for the Detection of Hydrazine in Living Cells Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Theranostics Recent advances in fluorescent probes of peroxynitrite: Structural, strategies and biological applications Source: Theranostics URL:[Link]

  • Rational Design of Cost-Effective 4-Styrylcoumarin Fluorescent Derivatives for Biomolecule Labeling Source: Molecules (MDPI) URL:[Link]

Sources

Reductive amination protocols for the aldehyde group in (4-formylphenyl) pyridine-3-carboxylate.

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: Reductive Amination of (4-formylphenyl) pyridine-3-carboxylate

Introduction: The Strategic Importance of C-N Bond Formation

In the landscape of modern drug discovery and development, the efficient and controlled formation of carbon-nitrogen bonds is a cornerstone of synthetic strategy. Among the most powerful and widely utilized methods for this transformation is the reductive amination of carbonyl compounds.[1] This reaction class offers a direct and often high-yielding pathway to secondary and tertiary amines, which are prevalent structural motifs in a vast array of pharmaceutically active molecules.[2][3][4][5]

This guide provides a detailed examination of reductive amination protocols specifically tailored for the aldehyde group present in (4-formylphenyl) pyridine-3-carboxylate. This substrate presents a common scaffold in medicinal chemistry, incorporating an aromatic aldehyde susceptible to amination, a pyridine ring that can influence reactivity, and an ester functional group that must be preserved during the transformation. The protocols herein are designed to be robust, reproducible, and adaptable, providing researchers with both a practical workflow and the underlying chemical principles to troubleshoot and optimize their specific applications.

We will explore two primary, field-proven methodologies: a classical approach using a mild hydride reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), and a catalytic approach that aligns with green chemistry principles.

The Mechanism: A Two-Step Cascade to the Amine

Reductive amination is fundamentally a sequential, one-pot process that elegantly combines two distinct chemical events: the formation of an imine or iminium ion, followed by its immediate reduction.[6]

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the aldehyde. This forms an unstable hemiaminal intermediate.[6][7] Under mildly acidic conditions, this intermediate readily eliminates a molecule of water to generate a protonated imine, known as an iminium ion. The iminium ion is significantly more electrophilic than the starting aldehyde.

  • Hydride Reduction: A selective reducing agent, introduced into the reaction mixture, then delivers a hydride ion to the carbon of the iminium ion, reducing the C=N double bond to a C-N single bond and yielding the final amine product.[8][9]

The key to a successful one-pot reductive amination lies in the choice of the reducing agent. It must be reactive enough to reduce the iminium ion intermediate but mild enough to avoid significant reduction of the starting aldehyde.[7][9][10] This selectivity prevents the wasteful formation of the corresponding alcohol as a byproduct.

Reductive_Amination_Mechanism Reductive Amination Mechanism Aldehyde R-CHO (Aldehyde) Hemiaminal R-CH(OH)-NR'R'' (Hemiaminal) Aldehyde->Hemiaminal + Amine Amine R'R''NH (Amine) Hydride [H⁻] (Reducing Agent) Hemiaminal->Aldehyde - Amine Iminium [R-CH=N⁺R'R''] (Iminium Ion) Hemiaminal->Iminium - H₂O Iminium->Hemiaminal + H₂O Product R-CH₂-NR'R'' (Final Amine) Iminium->Product + [H⁻]

Caption: The reaction pathway for reductive amination.

Protocol 1: Reductive Amination via Sodium Triacetoxyborohydride (STAB)

This protocol is often the first choice for researchers due to its exceptional reliability, mildness, and broad functional group tolerance. Sodium triacetoxyborohydride, NaBH(OAc)₃, is a highly selective reducing agent, favored for its ability to rapidly reduce iminium ions while leaving the less reactive starting aldehyde largely untouched.[7][11] This allows for a convenient one-pot procedure where all reagents can be mixed from the outset.[11][12][13]

Causality Behind Experimental Choices:

  • Reducing Agent: NaBH(OAc)₃ is sterically hindered and electronically deactivated by the three acetoxy groups, making it less reactive than sodium borohydride.[11] This attenuated reactivity is perfect for selectively targeting the highly electrophilic iminium ion. Its use also circumvents the toxicity concerns associated with sodium cyanoborohydride.[7][14]

  • Solvent: Anhydrous 1,2-dichloroethane (DCE) is the preferred solvent as it is aprotic and effectively solubilizes the reactants and intermediates.[12][13][15] Tetrahydrofuran (THF) is a viable alternative.[12][13] The absence of water is crucial to prevent hydrolysis of the imine/iminium intermediate.

  • Stoichiometry: A slight excess of the amine and reducing agent is used to ensure the complete consumption of the limiting aldehyde starting material.

Experimental Protocol: NaBH(OAc)₃ Method

Materials:

  • (4-formylphenyl) pyridine-3-carboxylate

  • Primary or secondary amine of choice

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Appropriate organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (4-formylphenyl) pyridine-3-carboxylate (1.0 equiv.).

  • Reagent Addition: Dissolve the aldehyde in anhydrous DCE (approx. 0.1 M concentration). Add the desired amine (1.1-1.2 equiv.). Stir the mixture at room temperature for 20-30 minutes to facilitate initial imine formation.

  • Reduction: To the stirring mixture, add sodium triacetoxyborohydride (1.2-1.5 equiv.) portion-wise over 5 minutes.[7] A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting aldehyde by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-16 hours.

  • Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[7] Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent (e.g., DCM or EtOAc).

  • Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired amine.[16]

Data Summary Table: NaBH(OAc)₃ Protocol
ParameterRecommended ValueRationale
Amine (equiv.)1.1 - 1.2Drives reaction to completion.
NaBH(OAc)₃ (equiv.)1.2 - 1.5Ensures full reduction of the iminium intermediate.
SolventAnhydrous DCE or THFAprotic solvent prevents imine hydrolysis.
TemperatureRoom TemperatureMild conditions preserve sensitive functional groups.
Reaction Time2 - 16 hoursSubstrate dependent; monitor for completion.
Expected Yield70 - 95%Generally high-yielding and clean reaction.

Protocol 2: Catalytic Reductive Amination (Transfer Hydrogenation)

As an alternative to stoichiometric hydride reagents, catalytic reductive amination represents a more atom-economical and environmentally conscious approach.[2][3] This method typically employs a transition metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. For laboratory convenience, transfer hydrogenation agents like ammonium formate or formic acid can be used in place of hydrogen gas.[2][3]

Causality Behind Experimental Choices:

  • Catalyst System: Pd/C is a robust and highly effective heterogeneous catalyst for hydrogenation. Ammonium formate serves as a convenient in-situ source of hydrogen, decomposing on the catalyst surface to H₂, CO₂, and ammonia.

  • Solvent: Protic solvents like methanol or ethanol are excellent for this process, as they readily dissolve the ammonium formate and facilitate the catalytic cycle.

  • Temperature: Gentle heating is often required to facilitate the decomposition of the formate salt and drive the catalytic turnover.

Experimental Protocol: Catalytic Transfer Hydrogenation

Materials:

  • (4-formylphenyl) pyridine-3-carboxylate

  • Primary or secondary amine of choice

  • Palladium on carbon (10% w/w Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite® or a similar filter aid

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, combine (4-formylphenyl) pyridine-3-carboxylate (1.0 equiv.), the amine (1.1-1.2 equiv.), and ammonium formate (3.0-5.0 equiv.) in methanol (approx. 0.1-0.2 M).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol %) to the mixture. Caution: Pd/C can be pyrophoric when dry and may ignite flammable solvents. Add the catalyst to the solution under an inert atmosphere.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (typically 60-70 °C for methanol).

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within 4-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Catalyst Removal: Carefully filter the reaction mixture through a pad of Celite® to remove the heterogeneous Pd/C catalyst. Wash the filter cake thoroughly with methanol to ensure complete recovery of the product.

  • Purification: Concentrate the combined filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography or by an acid-base extraction to isolate the amine product.

Data Summary Table: Catalytic Protocol
ParameterRecommended ValueRationale
Amine (equiv.)1.1 - 1.2Drives imine formation equilibrium.
Ammonium Formate (equiv.)3.0 - 5.0Acts as the in-situ hydrogen source.
Catalyst (10% Pd/C)5 - 10 mol %Catalyzes the hydrogenation of the imine.
SolventMethanol or EthanolProtic solvent suitable for transfer hydrogenation.
Temperature60 - 80 °CFacilitates catalytic turnover.
Reaction Time4 - 24 hoursSubstrate and catalyst loading dependent.
Expected Yield65 - 90%Effective, but can be lower than hydride methods.

General Experimental Workflow

The overall process for both protocols follows a similar logical progression from starting materials to the final, purified product.

Workflow General Reductive Amination Workflow Start Starting Materials (Aldehyde, Amine) Reaction One-Pot Reaction (Imine Formation & Reduction) Start->Reaction Quench Reaction Quench (e.g., NaHCO₃ or Filtration) Reaction->Quench Extraction Aqueous Workup & Extraction Quench->Extraction Drying Drying & Concentration Extraction->Drying Purification Purification (e.g., Column Chromatography) Drying->Purification Product Final Product (Pure Amine) Purification->Product

Caption: A generalized workflow for reductive amination.

Troubleshooting and Key Considerations

  • Over-alkylation of Primary Amines: A primary amine product can react with a second molecule of the aldehyde to form a tertiary amine. To minimize this, a stepwise procedure can be employed: form the imine first, then add the reducing agent.[7][12][13] Using a large excess of the primary amine can also favor mono-alkylation.

  • Reduction of the Aldehyde: While NaBH(OAc)₃ is highly selective, some reduction of a particularly reactive aldehyde to the corresponding alcohol can occur.[7] This is more of a concern with less selective reagents like sodium borohydride, which should only be added after sufficient time has been allowed for complete imine formation.[10][17]

  • Functional Group Compatibility: The ester group in (4-formylphenyl) pyridine-3-carboxylate is stable under the mild conditions of the NaBH(OAc)₃ protocol. However, prolonged heating during catalytic hydrogenation could potentially lead to ester reduction or transesterification, depending on the solvent and conditions.

  • Purification: The basic nature of the amine product can cause it to streak on silica gel during chromatography. This can often be mitigated by pre-treating the silica with triethylamine or by adding a small percentage (0.5-1%) of triethylamine or ammonium hydroxide to the eluent system.

Conclusion

The reductive amination of (4-formylphenyl) pyridine-3-carboxylate is a highly effective transformation for generating diverse amine libraries essential for drug discovery. The sodium triacetoxyborohydride protocol offers outstanding reliability and mildness, making it a go-to method for most applications. For processes where green chemistry principles are a priority, catalytic transfer hydrogenation provides a robust and scalable alternative. By understanding the underlying mechanism and the rationale for the specific conditions outlined, researchers can confidently apply and adapt these protocols to accelerate their synthetic programs.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • JoVE. Preparation of Amines: Reductive Amination of Aldehydes and Ketones. JoVE. [https://www.jove.com/v/102 reductive-amination-of-aldehydes-and-ketones-to-produce-amines]([Link] reductive-amination-of-aldehydes-and-ketones-to-produce-amines)

  • Afanasyev, O. I., et al. (2020, April 14). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]

  • Afanasyev, O. I., et al. (2020, April 14). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PMC. [Link]

  • Organic Chemistry Portal. Sodium cyanoborohydride. Organic Chemistry Portal. [Link]

  • Reddy, G. S., et al. (2017). Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Chepaikin, E. G., et al. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]

  • Chadwick, D. (2020, May 7). 09.10 Reductive Amination. YouTube. [Link]

  • Kidwai, M., et al. (2011, February 23). Solvent-free reductive amination of aromatic aldehydes catalyzed by CeCl3·7H2O. Taylor & Francis Online. [Link]

  • Biotage. Improving Reaction Product Purification with Evaporative Light-scattering Detection. Biotage. [Link]

  • Khaligh, N. G. (2015). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride. SciSpace. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • Wikipedia. Reductive amination. Wikipedia. [Link]

  • Mondal, S., et al. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of the Indian Chemical Society. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Abdel-Magid, A. F., et al. (1996, May 31). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. [Link]

  • Synple Chem. Application Note – Reductive Amination. Synple Chem. [Link]

  • Olin, J. F. (1945). Purification of amine reaction mixtures.
  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Reddit. [Link]

  • Afanasyev, O. I., et al. (2025, June 28). Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. ACS Publications. [Link]

  • Pelter, A., et al. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org. [Link]

  • Wang, C., et al. (2012, May 3). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. MDPI. [Link]

  • Le, G. T. (2012). Method for the synthesis of substituted formylamines and substituted amines.

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Synthesis of luminescent materials based on pyridine-3-carboxylate esters.

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis and Characterization of Luminescent Pyridine-3-Carboxylate Esters

Authored by: A Senior Application Scientist

Abstract

The pyridine ring is a cornerstone heterocyclic scaffold in pharmaceuticals, functional materials, and agrochemicals.[1][2] When functionalized to form pyridine-3-carboxylate esters, these structures become powerful building blocks for novel luminescent materials. The strategic introduction of various substituents allows for the precise tuning of their electronic and photophysical properties, leading to fluorophores with applications spanning from organic light-emitting diodes (OLEDs) to advanced biological imaging and sensing.[3] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and application of these versatile compounds. We delve into the causality behind experimental choices, provide detailed, self-validating protocols for robust synthesis, and outline the standardized procedures for photophysical characterization.

The Scientific Foundation: Why Pyridine-3-Carboxylate Esters?

The luminescence of organic molecules is intrinsically linked to their electronic structure, particularly the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The pyridine-3-carboxylate ester scaffold offers a unique combination of features that make it an excellent platform for developing new luminescent materials:

  • Electron-Withdrawing Nature: The nitrogen atom in the pyridine ring and the carbonyl group of the ester are electron-withdrawing, which can be used to create intramolecular charge-transfer (ICT) states when paired with electron-donating groups.[4] This ICT character is often responsible for large Stokes shifts and sensitivity to the local environment, making them suitable for sensing applications.

  • Structural Rigidity and Planarity: The aromaticity of the pyridine ring provides a rigid, planar core. This rigidity helps to minimize non-radiative decay pathways (e.g., through vibrational relaxation), which in turn can lead to higher fluorescence quantum yields.[5]

  • Tunable Chemistry: The pyridine ring and its associated substituents can be readily modified through a variety of well-established organic reactions. This allows for systematic tuning of the emission color, quantum efficiency, and other photophysical properties by altering the electronic nature of the molecule.[3]

The relationship between the molecular structure and its resulting luminescent properties is a key consideration in the design of new materials.

G cluster_0 Molecular Design cluster_1 Photophysical Outcome A Pyridine-3-Carboxylate Core Scaffold E Emission Wavelength (Color) Red Shift (Longer λ) vs. Blue Shift (Shorter λ) A->E B Electron Donating Group (EDG) (e.g., -NR₂, -OR) B->E Red Shift F Quantum Yield (Φ_F) (Brightness) B->F Often Increases Φ_F G Stokes Shift (λ_em - λ_abs) B->G Increases Shift (ICT) C Electron Withdrawing Group (EWG) (e.g., -CN, -NO₂) C->E Red Shift C->F May Quench (e.g., -NO₂) D Extended π-Conjugation (e.g., Aryl, Vinyl groups) D->E Significant Red Shift D->F Increases Molar Extinction

Caption: Structure-Property Relationships in Pyridine-Based Fluorophores.

Synthetic Strategies and Protocols

The synthesis of functionalized pyridine-3-carboxylate esters can be achieved through several reliable methods. We will focus on two powerful approaches: the classic Hantzsch Dihydropyridine Synthesis followed by oxidation, and a modern Palladium-catalyzed cross-coupling reaction for more complex structures.

Method 1: Modified Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a robust, one-pot multicomponent reaction that condenses an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a 1,4-dihydropyridine (DHP).[1][6] The resulting DHP is then aromatized via oxidation to yield the final pyridine derivative. This method is highly efficient for creating substituted pyridines from simple starting materials.

Causality Behind Choices:

  • Reactants: We use ethyl acetoacetate as one β-ketoester and ethyl 2-cyanoacetate as the other to ensure the final product has the desired ester at the 3-position and a cyano group at the 5-position, a common feature in fluorescent molecules.

  • Ammonia Source: Ammonium acetate is used as it conveniently provides both ammonia and the acetic acid catalyst upon thermal decomposition.

  • Oxidation: Iodine is a mild and effective oxidizing agent for converting the dihydropyridine intermediate to the aromatic pyridine ring without harsh conditions that could degrade the product.[1]

G Start Starting Materials: - Aldehyde (Ar-CHO) - Ethyl Acetoacetate - Ethyl 2-Cyanoacetate - Ammonium Acetate Step1 Step 1: Hantzsch Condensation Reflux in Ethanol (3-4h) Start->Step1 Intermediate Intermediate: 1,4-Dihydropyridine (DHP) Step1->Intermediate One-pot reaction Step2 Step 2: Aromatization Reflux in Methanol with I₂ (2-3h) Intermediate->Step2 Workup Step 3: Workup & Purification - Quench with Na₂S₂O₃ - Extraction - Column Chromatography Step2->Workup Crude product Product Final Product: Luminescent Pyridine -3-Carboxylate Ester Workup->Product

Caption: Experimental workflow for the modified Hantzsch pyridine synthesis.

Featured Protocol 2.1: Synthesis of Ethyl 4-(4-methoxyphenyl)-2,6-dimethyl-5-cyanopyridine-3-carboxylate

Step 1: Synthesis of the 1,4-Dihydropyridine Intermediate

  • Materials: 4-Anisaldehyde (1.36 g, 10 mmol), Ethyl acetoacetate (1.30 g, 10 mmol), Ethyl 2-cyanoacetate (1.13 g, 10 mmol), Ammonium acetate (0.77 g, 10 mmol), Ethanol (30 mL).

  • Procedure: a. In a 100 mL round-bottom flask equipped with a reflux condenser, combine all materials in ethanol. b. Reflux the mixture with magnetic stirring for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC). c. Upon completion, cool the reaction mixture to room temperature. d. Pour the mixture into 60 mL of ice-cold water while stirring. A solid product will precipitate. e. Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. This crude 1,4-dihydropyridine is often of sufficient purity for the next step.

Step 2: Aromatization to the Pyridine Derivative

  • Materials: Crude 1,4-dihydropyridine from Step 1 (approx. 10 mmol), Iodine (I₂) (2.54 g, 10 mmol), Methanol (40 mL).

  • Procedure: a. Dissolve the crude DHP in methanol in a 100 mL round-bottom flask. b. Add the iodine in one portion. c. Reflux the mixture for 2-3 hours until TLC indicates the disappearance of the starting material.[1] d. Cool the solution and remove the solvent under reduced pressure. e. Dissolve the residue in ethyl acetate (50 mL) and wash with a 10% aqueous sodium thiosulfate solution (2 x 25 mL) to remove excess iodine, followed by brine (25 mL). f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. g. Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure luminescent pyridine ester.

ParameterExpected Value
Typical Yield 65-80% (over two steps)
Physical Appearance Pale yellow to white solid
TLC Mobile Phase 3:1 Hexane:Ethyl Acetate
Purification Column Chromatography

Photophysical Characterization: Quantifying Luminescence

Once a novel compound is synthesized and purified, its photophysical properties must be thoroughly characterized. This process provides the quantitative data needed to evaluate its potential for specific applications.[3]

Core Concepts in Photoluminescence

Luminescent materials absorb energy (photons) which promotes an electron to an excited state. The subsequent emission of light as the electron returns to the ground state is known as photoluminescence (PL).[7]

  • Absorption (λ_abs): The wavelength(s) at which a molecule absorbs light most efficiently.

  • Emission (λ_em): The wavelength(s) at which a molecule emits light after excitation.

  • Stokes Shift: The difference in energy (or wavelength) between the absorption and emission maxima (λ_em - λ_abs). A large Stokes shift is desirable to avoid self-absorption and improve signal detection.[3]

  • Fluorescence Quantum Yield (Φ_F): A measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A value close to 1.0 (or 100%) indicates a highly efficient, bright fluorophore.[3]

Protocol 3.1: Determination of Fluorescence Quantum Yield (Relative Method)

The relative quantum yield is determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Causality Behind Choices:

  • Standard Selection: The standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_F = 0.54) should absorb and emit in a similar spectral region to the sample to minimize instrument-based errors.

  • Absorbance Matching: Solutions must be optically dilute (Absorbance < 0.1) at the excitation wavelength. This is critical to avoid inner filter effects, where emitted light is re-absorbed by other molecules in the solution, leading to an artificially low measured intensity.[3]

  • Solvent: The same spectroscopic-grade solvent must be used for both the sample and the standard to ensure the refractive index is constant.

Methodology:

  • Sample Preparation: a. Prepare a stock solution of the synthesized pyridine derivative in a spectroscopic-grade solvent (e.g., DMSO, Chloroform). b. Prepare a series of dilutions from the stock solution. c. Prepare a similar series of dilutions for the quantum yield standard (e.g., Rhodamine 6G in ethanol) in the same solvent.

  • Absorbance Measurement: a. Using a UV-Vis spectrophotometer, record the absorbance spectra for all solutions. b. Identify an excitation wavelength (λ_ex) where both the sample and standard have significant absorbance. c. Prepare a final set of dilute solutions of both sample and standard, ensuring their absorbance at λ_ex is between 0.04 and 0.06 and is closely matched.

  • Fluorescence Measurement: a. Using a fluorometer, record the fluorescence emission spectra of the matched solutions, exciting at λ_ex. b. Integrate the area under the emission curve for both the sample and the standard.

  • Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation:

    Φ_s = Φ_std * (I_s / I_std) * (A_std / A_s) * (η_s² / η_std²)

    Where:

    • Φ is the quantum yield.

    • I is the integrated emission intensity.

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

    • Subscripts s and std refer to the sample and standard, respectively. (Note: If the same solvent is used, the refractive index term (η_s² / η_std²) cancels out to 1).

Compound Exampleλ_abs (nm)λ_em (nm)Stokes Shift (nm)Φ_F (Relative to Quinine Sulfate)
Compound A 3854901050.62
Compound B 3975301330.45
Compound C 4285851570.21
Note: Data is representative and based on typical values for such compounds.[8]

Applications in Research and Drug Development

The tunable nature and bright emission of pyridine-3-carboxylate ester derivatives make them highly valuable tools for the modern scientist.

  • Cellular Imaging: By incorporating specific functional groups, these fluorophores can be targeted to particular organelles (e.g., mitochondria, lysosomes), allowing for real-time visualization of cellular processes. Their sensitivity to the local environment can also be harnessed to report on factors like polarity or viscosity.

  • High-Throughput Screening (HTS): In drug development, fluorescent probes are essential for HTS assays. A luminescent pyridine carboxylate could be designed to bind to a specific enzyme or receptor, with a change in fluorescence intensity or wavelength indicating a binding event, allowing for the rapid screening of thousands of potential drug candidates.[9]

  • Materials Science: These compounds serve as key components in the development of Organic Light-Emitting Diodes (OLEDs) for displays and solid-state lighting, where their high quantum efficiency and color purity are critical performance metrics.[10][11]

Conclusion

The synthesis of luminescent materials based on pyridine-3-carboxylate esters represents a dynamic and fruitful area of chemical research. The combination of robust synthetic methodologies, such as the Hantzsch reaction, with precise photophysical characterization allows for the rational design of novel fluorophores. These materials possess highly tunable properties, making them adaptable for a wide array of applications, from fundamental biological research to the development of next-generation optoelectronic devices and therapeutic agents. The protocols and insights provided in this guide serve as a foundational resource for scientists aiming to explore and innovate within this exciting field.

References

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC. (2023, January 16). National Center for Biotechnology Information. [Link]

  • Luminescent Materials: Synthesis, Characterization and Application - MDPI. (2023, October 12). MDPI. [Link]

  • Luminescent Characteristic of Organic Compound-Containing Inorganic Crystal at Room Temperature - SCIRP. (n.d.). Scientific Research Publishing. [Link]

  • (PDF) Luminescent Materials: Synthesis, Characterization and Application - ResearchGate. (2025, October 12). ResearchGate. [Link]

  • (PDF) Synthesis and antimicrobial studies of new pyridine derivatives - ResearchGate. (n.d.). ResearchGate. [Link]

  • Synthesis of 3-pyridinecarboxylic acid leaf alcohol esters and its application in cigarette. (2025, August 7). ResearchGate. [Link]

  • Progress on Exploring the Luminescent Properties of Organic Molecular Aggregates by Multiscale Modeling - Frontiers. (n.d.). Frontiers. [Link]

  • Luminescent Metal-Organic Frameworks - OSTI.GOV. (n.d.). Office of Scientific and Technical Information. [Link]

  • Design of 3-D europium(iii)–organic frameworks based on pyridine carboxylate N-oxide and acyclic binary carboxylate: syntheses, structures, and luminescence properties - New Journal of Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

  • Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of Eu(III) and Tb(III) complexes with novel pyridine dicarboxamide derivatives and their luminescence properties - PubMed. (2008, November 15). National Center for Biotechnology Information. [Link]

  • Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions - Beilstein Journals. (2023, December 12). Beilstein Journal of Organic Chemistry. [Link]

  • (PDF) Microwave‐assisted synthesis and luminescent activity of imidazo[1,2‐a]pyridine derivatives - ResearchGate. (2020, February 18). ResearchGate. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. (2025, May 20). National Center for Biotechnology Information. [Link]

  • Pyridine Moiety: Recent Advances in Cancer Treatment. (n.d.). IntechOpen. [Link]

  • Pyridine and p-Nitrophenyl Oxime Esters with Possible Photochemotherapeutic Activity: Synthesis, DNA Photocleavage and DNA Binding Studies - MDPI. (2016, June 30). MDPI. [Link]

  • Synthesis and photophysical investigations of pyridine-pyrazolate bound boron(III) diaryl complexes - Macquarie University. (2022, October 1). Macquarie University Research Portal. [Link]

  • Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. (n.d.). MDPI. [Link]

  • Lanthanide complexes based on a conjugated pyridine carboxylate ligand: structures, luminescence and magnetic properties - RSC Publishing. (2020, February 10). Royal Society of Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (4-Formylphenyl) Pyridine-3-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals encountering yield, purity, or scalability issues during the esterification of nicotinic acid derivatives with 4-hydroxybenzaldehyde.

The synthesis of (4-formylphenyl) pyridine-3-carboxylate (also known as 4-formylphenyl nicotinate) is fundamentally challenging due to the electronic properties of both coupling partners. Below, we dissect the mechanistic bottlenecks and provide validated troubleshooting pathways to ensure a self-validating, high-yield experimental system.

Part 1: Troubleshooting & FAQs

Q1: Why is my yield so low when using nicotinoyl chloride, and why does the reagent come as a hydrochloride salt? Causality & Solution: Nicotinoyl chloride free base is highly unstable. The basic pyridine nitrogen of one molecule readily attacks the highly electrophilic acyl chloride of an adjacent molecule, leading to rapid self-condensation and polymerization. To prevent this, the reagent is supplied as nicotinoyl chloride hydrochloride, where the protonated pyridine ring is deactivated 1.

Because of this salt form, your stoichiometry must be adjusted. You must use a minimum of two equivalents of base (e.g., Triethylamine or Pyridine): one equivalent to neutralize the hydrochloride salt and liberate the active acyl chloride, and a second equivalent to scavenge the HCl generated during the esterification of the phenol 2. Failure to account for this leaves the reaction acidic, stalling conversion and degrading the product. We recommend 2.5 equivalents of base to ensure a driving force.

Q2: I am using a Steglich esterification (DCC/DMAP) with nicotinic acid, but the reaction stalls and I isolate massive amounts of N-acylurea. How do I fix this? Causality & Solution: This is a classic kinetic failure caused by the electronic mismatch of your reagents. 4-Hydroxybenzaldehyde is a poor nucleophile because the para-formyl group strongly withdraws electron density from the phenolic oxygen via resonance 3. In a standard Steglich reaction, DCC reacts with nicotinic acid to form an O-acylisourea intermediate. Because your phenol is a weak nucleophile, its attack on this intermediate is slow. This delay allows the O-acylisourea to undergo a favorable[1,3]-sigmatropic rearrangement into a thermodynamically stable, dead-end N-acylurea byproduct 4.

The Fix: Switch your coupling agent from DCC to EDC·HCl, and increase your DMAP loading to 1.0 equivalent. EDC facilitates the rapid formation of an active acylpyridinium intermediate (driven by the high DMAP concentration), which outcompetes the rearrangement pathway. Additionally, the EDC-urea byproduct is water-soluble and easily removed during aqueous workup 4.

Q3: How do I prevent the formyl group on 4-hydroxybenzaldehyde from undergoing side reactions? Causality & Solution: The formyl group is susceptible to nucleophilic attack and base-catalyzed condensations. Never use primary or secondary amines in this synthesis, as they will rapidly condense with the aldehyde to form Schiff bases (imines). Strictly utilize sterically hindered tertiary amines (e.g., Triethylamine, DIPEA) or Pyridine as your acid scavengers 5. Maintain the reaction temperature at 0–5 °C during the initial reagent addition to suppress aldol-type side reactions.

Part 2: Quantitative Method Comparison
ParameterRoute A: Acyl Chloride MethodRoute B: Modified Steglich Coupling
Primary Reagents Nicotinoyl chloride HCl, 4-HydroxybenzaldehydeNicotinic acid, 4-Hydroxybenzaldehyde
Catalyst / Base Triethylamine (2.5 eq), DMAP (0.05 eq)EDC·HCl (1.5 eq), DMAP (1.0 eq)
Nucleophile Dynamics High electrophilicity overcomes poor nucleophileRequires high DMAP to force acylpyridinium formation
Typical Yield 75% – 85%40% – 60%
Reaction Time 2 – 5 hours12 – 24 hours
Byproduct Removal Simple aqueous wash (removes amine salts)Aqueous wash (removes water-soluble EDC-urea)
Optimal Use Case High-yield scaling and rapid synthesisMoisture-sensitive environments
Part 3: Validated Experimental Protocols
Protocol A: Acyl Chloride Route (Recommended for Maximum Yield)

Mechanistic Rationale: Utilizing the highly reactive acyl chloride bypasses the poor nucleophilicity of the formyl-substituted phenol.

  • Preparation: In an oven-dried, round-bottom flask purged with inert gas (N₂/Ar), dissolve 4-hydroxybenzaldehyde (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

  • Base Addition: Add anhydrous triethylamine (2.5 eq, 25 mmol) and a catalytic amount of DMAP (0.05 eq, 0.5 mmol). Self-Validation Check: The solution should remain clear. The excess base is critical to neutralize the incoming hydrochloride salt.

  • Electrophile Addition: Cool the reaction mixture to 0–5 °C using an ice bath. Slowly add nicotinoyl chloride hydrochloride (1.1 eq, 11 mmol) in small portions over 15 minutes to control the exothermic neutralization.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor completion via TLC (Hexane:EtOAc, 2:1).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with DCM (2 × 25 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via recrystallization from ethyl acetate/hexanes or silica gel flash chromatography to yield the pure (4-formylphenyl) pyridine-3-carboxylate.

Protocol B: Modified Steglich Coupling (EDC/DMAP)

Mechanistic Rationale: EDC·HCl is utilized to prevent the insoluble urea formation seen with DCC, while stoichiometric DMAP forces the reaction through the reactive acylpyridinium intermediate.

  • Preparation: In an oven-dried flask under N₂, dissolve nicotinic acid (1.0 eq, 10 mmol) and 4-hydroxybenzaldehyde (1.1 eq, 11 mmol) in anhydrous DMF or a DCM/DMF mixture (0.15 M).

  • Activation: Add EDC·HCl (1.5 eq, 15 mmol) followed immediately by DMAP (1.0 eq, 10 mmol). Self-Validation Check: A stoichiometric amount of DMAP is required here, not catalytic, to outcompete the [1,3]-sigmatropic rearrangement.

  • Propagation: Stir the reaction mixture at room temperature for 12–24 hours.

  • Workup: Dilute the mixture with a large volume of ethyl acetate (100 mL). Wash sequentially with 5% aqueous citric acid (to remove unreacted pyridine/DMAP), saturated aqueous NaHCO₃, and brine (3 × 50 mL, to remove DMF and water-soluble EDC-urea).

  • Purification: Dry the organic layer over MgSO₄, concentrate, and purify via column chromatography.

Part 4: Mechanistic & Troubleshooting Workflow

Workflow Start Target: (4-formylphenyl) pyridine-3-carboxylate Yield Optimization Route1 Route A: Acyl Chloride (Nicotinoyl Chloride HCl) Start->Route1 Route2 Route B: Steglich Coupling (Nicotinic Acid + EDC) Start->Route2 Issue1 Issue: Rapid Hydrolysis / Incomplete Conversion Route1->Issue1 Moisture/Low Base Issue2 Issue: N-acylurea Byproduct / Reaction Stalls Route2->Issue2 Poor Nucleophile Fix1 Solution: Strict Anhydrous Conditions & >2.5 eq Tertiary Base Issue1->Fix1 Fix2 Solution: Use EDC·HCl over DCC & Increase DMAP to 1.0 eq Issue2->Fix2 Success Optimized Esterification Yield (75% - 85%) Fix1->Success Fix2->Success

Fig 1: Troubleshooting decision matrix for nicotinic acid esterification workflows.

References
  • Why is nicotinoyl chloride available as its hydrochloride salt? How can we separate them? - Stack Exchange.[Link]

  • Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism - PubMed Central (NIH).[Link]

  • 4-Hydroxybenzaldehyde - Wikipedia.[Link]

  • Lead Structures for Applications in Photodynamic Therapy. 6. Temoporfin Anti-Inflammatory Conjugates to Target the Tumor Microenvironment for In Vitro PDT - PLoS ONE.[Link]

  • Niacin esters of chalcones with tumor-selective properties - Taylor & Francis.[Link]

Sources

Overcoming poor solubility of (4-formylphenyl) pyridine-3-carboxylate in reaction media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for handling (4-formylphenyl) pyridine-3-carboxylate. This document provides in-depth troubleshooting and practical advice for researchers, chemists, and drug development professionals who are encountering solubility challenges with this compound in various reaction media. Our goal is to equip you with the knowledge to not only solve these issues but also to understand the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: Why is my (4-formylphenyl) pyridine-3-carboxylate poorly soluble in common solvents like hexanes or toluene?

A1: The poor solubility of (4-formylphenyl) pyridine-3-carboxylate in non-polar solvents stems from its molecular structure. The molecule possesses significant polarity due to three key features:

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, creating a dipole moment.

  • The Ester Group (-COO-): This is a highly polar functional group capable of acting as a hydrogen bond acceptor.

  • The Formyl Group (-CHO): The aldehyde group is also polar and can accept hydrogen bonds.

These polar characteristics mean the molecule preferentially interacts with polar solvent molecules. Non-polar solvents like hexane and toluene cannot effectively solvate these polar sites, leading to low solubility. For a reaction to succeed, the solvent must adequately dissolve all reagents.[1]

Q2: What are the recommended starting solvents for dissolving (4-formylphenyl) pyridine-3-carboxylate?

A2: Based on the molecule's polar nature, you should begin with polar aprotic or polar protic solvents. Polar aprotic solvents are often the first choice as they can solvate the compound without interfering with many common reactions.

A suggested screening list includes:

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Acetone.[1]

  • Polar Protic Solvents: Ethanol, Methanol, Water (use will be reaction-dependent).

The choice of solvent is critical for process efficiency and can affect reaction mechanisms and kinetics.[2] For pyridine carboxylic acids, which are structurally related to your compound, solubility is often highest in DMSO, followed by ethanol and water.[3]

Q3: I'm observing some solubility, but not enough for my reaction concentration. Can I use heat? What are the risks?

A3: Yes, increasing the temperature will generally increase the solubility of a solid in a liquid solvent. However, this approach comes with significant risks that must be managed:

  • Aldehyde Reactivity: Aldehydes are susceptible to side reactions at elevated temperatures, including self-condensation (aldol reaction) or oxidation, especially if impurities are present.[4]

  • Ester Hydrolysis: If water or other nucleophiles are present, heating can promote the hydrolysis of the ester bond, leading to product degradation.

  • Solvent Boiling Point: Ensure your reaction temperature does not exceed the boiling point of your chosen solvent.

Recommendation: Heat the mixture gently and incrementally (e.g., to 40-60 °C) while monitoring for both dissolution and any signs of degradation (e.g., color change) via Thin Layer Chromatography (TLC).

Troubleshooting Guide: Advanced Solubility Protocols

Problem: My compound is still not dissolving sufficiently even in polar aprotic solvents like DMF or DMSO.

This is a common issue when high concentrations are required for a reaction. The solution often lies in creating a more tailored solvent environment using a co-solvent system.

Solution: Implement a Co-Solvent System

A co-solvent system uses a mixture of two or more miscible solvents to fine-tune the polarity of the reaction medium. This can dramatically improve the solubility of challenging compounds.[5]

Workflow for Developing a Co-Solvent System

CoSolventWorkflow start Inadequate Solubility in Primary Solvent (e.g., DMF) screen Select Co-Solvent Candidates (Miscible, Different Polarity) start->screen Identify Need exp_setup Prepare Test Vials (e.g., 9:1, 4:1, 1:1 ratios of Primary:Co-Solvent) screen->exp_setup Rational Selection observe Test Solubility at RT (Vortex & Observe) exp_setup->observe Experiment heat Gentle Heating (Optional) (40-50°C, monitor stability) observe->heat Sufficient? (No) analyze Analyze & Select Optimal Ratio observe->analyze Sufficient? (Yes) heat->analyze Re-evaluate end Proceed with Reaction analyze->end

Caption: Workflow for co-solvent system development.

Detailed Protocol: Co-Solvent Screening

  • Primary Solvent: Begin with your best single solvent (e.g., DMF).

  • Select Co-Solvents: Choose miscible solvents with different properties. Good candidates to mix with DMF include:

    • Dichloromethane (DCM): A less polar solvent that can help solvate the aromatic rings.

    • Tetrahydrofuran (THF): An ether that can disrupt solute-solute interactions.

    • Ethanol: A protic solvent that can hydrogen bond with the ester and aldehyde groups.

  • Prepare Test Mixtures: In small vials, add a fixed amount of your compound. Add different ratios of your primary solvent and co-solvent (e.g., 9:1, 4:1, 1:1).

  • Evaluate Solubility: Vortex each vial at room temperature and visually assess solubility. If needed, gently warm the vials.

  • Select Optimal System: Choose the solvent ratio that provides the best solubility without causing any apparent degradation.

Example Data Table for Co-Solvent Screening

Primary SolventCo-SolventRatio (v/v)Room Temp. SolubilitySolubility at 50°CNotes
DMF-100%Partial (Slurry)SolubleYellowing observed
DMFDCM4:1SolubleSolubleClear solution
DMFTHF4:1Mostly SolubleSoluble-
DMFEthanol9:1Partial (Slurry)Mostly SolubleRisk of transesterification

This is example data; results must be determined experimentally.

Problem: The reaction starts, but my compound precipitates out over time.

This often happens when the starting material is consumed, and the product has different solubility properties, or if the reaction temperature fluctuates.

Solution: Re-evaluate the Entire Reaction System

Consider the properties of all components in the reaction, not just the starting material.

Systematic Troubleshooting Approach

PrecipitationWorkflow start Precipitation Observed During Reaction q1 Is Product Solubility Known? start->q1 sol_prod Test Product Solubility in Reaction Medium q1->sol_prod No sol_reagent Consider Solubility of Reagents/Byproducts q1->sol_reagent Yes sol_prod->sol_reagent change_solvent Change Solvent System (Based on All Components) sol_reagent->change_solvent end Re-run Optimized Reaction change_solvent->end

Caption: Logic for troubleshooting in-reaction precipitation.

  • Assess Product Solubility: Is your expected product less soluble than your starting material in the chosen solvent? If you have a sample of the product, test its solubility under the reaction conditions.

  • Consider All Components: The addition of reagents or the formation of byproducts can change the overall polarity of the medium, causing precipitation. Nucleophilic aromatic substitution (SNAr) reactions, for example, are highly sensitive to the reaction medium which can affect the stability of intermediates.[6]

  • Adjust the Solvent System: You may need to select a solvent system that can accommodate both the reactants and the products. This might mean choosing a more robust polar aprotic solvent like DMSO from the start or using a co-solvent system identified in the previous section.

Reference List

  • US3660416A - Preparation of aldehydes from esters - Google Patents.

  • Reactive phenolic solvents applied to the synthesis of renewable aromatic polyesters with high isosorbide content - PMC. [Link]

  • How are solvents chosen in organic reactions? - Chemistry Stack Exchange. [Link]

  • Mole fraction solubilities of pyridine-3-carboxylic acid obtained in... - ResearchGate. [Link]

  • Toward a More Holistic Framework for Solvent Selection | Organic Process Research & Development - ACS Publications. [Link]

  • Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents | IntechOpen. [Link]

  • Solvent selection methods in aromatic extraction processes towards optimal and sustainable design choices. - ResearchSpace. [Link]

Sources

Catalyst selection for efficient synthesis of pyridine-3-carboxylate esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyridine-3-Carboxylate Synthesis . As a Senior Application Scientist, I have designed this portal to address the most critical bottlenecks encountered during the esterification of nicotinic acid derivatives and the alkoxycarbonylation of 3-halopyridines.

This guide moves beyond basic recipes, focusing on the mechanistic causality behind catalyst selection, self-validating experimental workflows, and advanced troubleshooting for scale-up.

Section 1: Direct Esterification of Nicotinic Acid (Fischer & Beyond)

FAQ 1: Why is my Fischer esterification of nicotinic acid stalling at 60-75% conversion, and how do I push it to completion?

The Causality: Nicotinic acid (pyridine-3-carboxylic acid) exists as a zwitterion in solution. When using a standard Brønsted acid catalyst like sulfuric acid (H₂SO₄), the pyridine nitrogen is rapidly protonated. While this increases the electrophilicity of the carboxyl carbon, the generation of water during the reaction establishes a stubborn thermodynamic equilibrium. Because methanol has a low boiling point, standard Dean-Stark water removal fails, causing the reaction to stall at approximately 75% yield 1.

The Solution: To bypass this equilibrium, you must alter the mechanistic pathway to an irreversible process. Using thionyl chloride (SOCl₂) generates a highly reactive nicotinoyl chloride intermediate in situ, driving the reaction forward irreversibly by off-gassing SO₂ and HCl 2.

Protocol 1: Self-Validating SOCl₂-Mediated Esterification
  • Activation: Suspend nicotinic acid (1.0 eq, 10 mmol) in anhydrous methanol (20 mL) in a round-bottom flask cooled to 0 °C.

  • Chlorination: Add SOCl₂ (2.0 eq, 20 mmol) dropwise over 1 hour.

    • Self-Validation Check: Vigorous evolution of gas (HCl and SO₂) confirms the successful formation of the acyl chloride intermediate. If no gas evolves, check reagent degradation.

  • Esterification: Attach a reflux condenser and heat the mixture to 50 °C for 12 hours 2.

  • Quench & Neutralize: Cool to room temperature, dilute with water (25 mL), and evaporate excess methanol under reduced pressure. Adjust the pH to ~6 using aqueous NaHCO₃.

    • Self-Validation Check: The cessation of bubbling upon base addition confirms complete neutralization of residual HCl. The product will now partition cleanly into the organic phase.

  • Isolation: Extract three times with EtOAc, wash with brine, dry over MgSO₄, and concentrate to yield the pure ester.

Section 2: Alkoxycarbonylation of 3-Halopyridines

FAQ 2: When synthesizing complex pyridine-3-carboxylates from 3-bromopyridine, which Pd-catalyst system prevents dehalogenation and maximizes yield?

The Causality: The alkoxycarbonylation of aryl halides requires a delicate balance of CO pressure and ligand sterics. High CO pressure can poison the catalyst by forming inactive Pd(CO)₄ species, while low pressure favors unwanted reductive dehalogenation. For unhindered substrates, a standard Pd(PPh₃)₄ or PdCl₂(PhCN)₂ system with a trialkylamine base at 130 °C is highly efficient 3. However, for sterically hindered substrates, advanced ligands like pytbpx (L3) paired with Pd(acac)₂ and a p-toluenesulfonic acid (PTSA) co-catalyst are required to accelerate the alcoholysis step and achieve massive turnover numbers (TON) 4.

G A Pd(0)L_n Active Catalyst B Oxidative Addition Ar-Pd(II)-X A->B + Ar-X (3-Halopyridine) C CO Insertion Ar-C(=O)-Pd(II)-X B->C + CO D Alcoholysis Ar-C(=O)-OR + HX C->D + R-OH D->A Base (Neutralizes HX)

Pd-catalyzed alkoxycarbonylation cycle for pyridine-3-carboxylates.

Protocol 2: Palladium-Catalyzed Alkoxycarbonylation
  • Degassing: In a specialized pressure reactor, combine 3-bromopyridine (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and excess PPh₃ (0.10 eq). Purge the system with Argon for 15 minutes.

    • Causality: Strict O₂ exclusion is mandatory to prevent the oxidation of phosphine ligands to phosphine oxides, which irreversibly kills the catalytic cycle.

  • Solvent/Base Addition: Inject anhydrous n-butanol (acting as both reactant and solvent) and triethylamine (2.0 eq).

  • Carbonylation: Pressurize the reactor with CO to 2-5 atm and heat to 130 °C for 16 hours 3.

    • Self-Validation Check: A steady pressure drop in the reactor gauge indicates active CO consumption and successful migratory insertion.

  • Workup: Cool to room temperature and safely vent residual CO.

    • Self-Validation Check: The presence of a heavy white precipitate (triethylammonium bromide) confirms successful alcoholysis and catalyst turnover. Filter through Celite and purify.

Section 3: Quantitative Catalyst Comparison & Troubleshooting

To optimize your workflow, consult the quantitative data below to select the appropriate catalyst system based on your starting materials and scale.

Table 1: Catalyst System Comparison for Pyridine-3-Carboxylate Synthesis

Catalyst SystemReagents / ConditionsTypical YieldMechanistic AdvantageLimitation
Sulfuric Acid H₂SO₄, MeOH, Reflux, 17h~75%Direct protonation of carbonylWater equilibrium stalls conversion []()
Thionyl Chloride SOCl₂, MeOH, 50 °C, 12h>90%Irreversible acyl chloride intermediateGenerates corrosive SO₂ and HCl gases 2
Pd-Phosphine Pd(PPh₃)₄, Et₃N, CO, 130 °C70-85%Effective for unhindered 3-halopyridinesProne to Pd black formation at low CO []()
Pd-pytbpx Pd(acac)₂, L3, PTSA, 120 °C>95%Exceptional TON (>1,000,000)Requires specialized, expensive ligands 4

FAQ 3: Why does my palladium catalyst precipitate as "Pd black" during scale-up?

The Causality: Palladium black formation indicates the agglomeration of inactive Pd(0) nanoparticles. This occurs when the rate of oxidative addition (Step 1 in the cycle) is significantly slower than the reduction of Pd(II) back to Pd(0). The Pd(0) species is left "naked" and aggregates. This is highly dependent on the phosphine concentration in the reaction mixture 3.

Troubleshooting Start Low Ester Yield? Q1 Is Pd Black forming? Start->Q1 Yes1 Ligand Depletion: Increase Phosphine/Pd ratio Q1->Yes1 Yes No1 Check CO Pressure Q1->No1 No Q2 Is CO > 5 atm? No1->Q2 Yes2 CO Poisoning: Reduce CO pressure Q2->Yes2 Yes No2 Substrate Issue: Check Sterics/Base Q2->No2 No

Troubleshooting decision tree for low yields in Pd-catalyzed carbonylation.

References

  • Application Notes and Protocols: Esterification of 6-Methylnicotinic Acid with Methylating Agents , Benchchem. 1

  • Any procedure for the esterification of isonicotinic acid? , ResearchGate. 2

  • Highly active and efficient catalysts for alkoxycarbonylation of alkenes , PMC - NIH. 4

  • Palladium-catalyzed carbonylation of aryl halides - A detailed investigation of the alkoxycarbonylation of 4-bromoacetophenone , ResearchGate. 3

Sources

Column chromatography techniques for purifying pyridine esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Technical Support Center . As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to purify pyridine esters.

The dual nature of these molecules—a basic pyridine nitrogen coupled with a hydrolysis-sensitive ester linkage—creates a thermodynamic tug-of-war on standard stationary phases. This guide deconstructs the causality behind these interactions and provides self-validating protocols to ensure high-yield, high-purity recoveries without compromising the integrity of your target molecules.

Part 1: Troubleshooting & FAQs

Q1: Why does my pyridine ester streak severely on standard silica gel, even after optimizing solvent polarity? A1: The streaking is a direct consequence of acid-base interactions. Standard bare silica gel possesses surface silanol groups (Si-OH) that act as 1[1]. The lone pair of electrons on your basic pyridine nitrogen interacts strongly with these acidic sites via hydrogen bonding and ionic interactions. This causes the compound to partition unevenly as it moves down the column, leading to severe tailing, broad peaks, and poor resolution. To counteract this, you must "deactivate" the column by introducing a competitive basic modifier.

Q2: I added a basic modifier to fix the streaking, but now my ester is hydrolyzing on the column. What went wrong? A2: Causality here lies in the choice and concentration of the base. While adding a basic modifier neutralizes the acidic silanols, strong bases or aqueous ammonia can inadvertently catalyze the cleavage of the ester bond (or cause aminolysis), especially if the column runs slowly. For ester-containing basic compounds,2[2] is vastly preferred over ammonia. If hydrolysis persists even with TEA, the modified silica environment is still too harsh, dictating a shift to an alternative stationary phase.

Q3: When should I abandon standard silica gel for amine-functionalized silica (NH2-silica)? A3: You should pivot to 3[3] when:

  • Your pyridine ester is highly sensitive to hydrolysis or aminolysis.

  • You observe irreversible adsorption (low mass recovery) on standard silica.

  • You must avoid TEA, which can be difficult to remove completely post-purification and may interfere with downstream biological assays or NMR analysis. Amine-modified silica eliminates the Brønsted acid sites by covalently bonding aminopropyl silanes to the surface, allowing basic compounds to elute symmetrically without the need for mobile phase modifiers.

Part 2: Decision Workflow & Data Presentation

PyridineEsterPurification Start Crude Pyridine Ester HydrolysisCheck Is the ester highly sensitive to hydrolysis? Start->HydrolysisCheck AmineSilica Use Amine-Functionalized Silica Gel (NH2-Silica) HydrolysisCheck->AmineSilica Yes StandardSilica Use Standard Silica Gel (Unmodified) HydrolysisCheck->StandardSilica No TLCCheck Does the compound streak on TLC? StandardSilica->TLCCheck AddTEA Add 1-2% Triethylamine (TEA) to Mobile Phase TLCCheck->AddTEA Yes StandardRun Run Standard Mobile Phase (e.g., Hexane/EtOAc) TLCCheck->StandardRun No

Caption: Workflow for selecting the optimal chromatography strategy for pyridine esters.

Table 1: Quantitative & Qualitative Comparison of Stationary Phases for Pyridine Esters

Stationary PhaseMobile Phase ModifierRetention Factor (k') Relative to Bare SilicaPeak Shape for PyridinesEster StabilityPost-Column Workup
Bare Silica GelNone1.0x (Baseline)Poor (Severe Tailing)HighSimple evaporation
Bare Silica Gel1-2% Triethylamine~0.8xExcellent (Sharp)ModerateHigh vacuum required
Bare Silica Gel1-2% Ammonia (in MeOH)~0.8xGoodLow (Aminolysis risk)Simple evaporation
Amine-Functionalized SilicaNone~0.5xExcellent (Sharp)HighSimple evaporation

Part 3: Self-Validating Experimental Protocols

Protocol A: Triethylamine-Deactivated Silica Gel Chromatography

Objective: Purify moderately stable pyridine esters while suppressing Brønsted acid-base interactions.

  • Mobile Phase Preparation: Mix your optimized TLC solvent system (e.g., 70:30 Hexane/EtOAc). Add 1% (v/v) anhydrous Triethylamine (TEA).

    • Causality: Pre-mixing TEA ensures uniform deactivation of the column, preventing localized basic "hotspots" that could hydrolyze the ester.

  • Column Packing: Slurry standard bare silica gel in the TEA-modified solvent and pack the column.

    • Self-Validation Step: Collect the first 10 mL of eluent passing through the packed bed and test it with pH paper. It must read basic (pH > 8). If it tests neutral, the silica has consumed all the TEA, and you must pass more modified solvent before loading your sample.

  • Sample Loading: Dissolve the crude pyridine ester in a minimum volume of the modified eluent. Apply evenly to the column head.

  • Elution & Monitoring: Run the column.

    • Self-Validation Step: Monitor fractions using 4[4]. This ensures the TLC accurately mirrors the column's deactivated state.

  • Solvent Removal: Pool product fractions.

    • Causality: To prevent base-catalyzed hydrolysis during concentration, co-evaporate the fractions with toluene. Toluene forms an azeotrope with TEA, facilitating its complete removal at lower water-bath temperatures (<40°C).

Protocol B: Amine-Functionalized Silica Gel Chromatography

Objective: Purify highly hydrolysis-sensitive pyridine esters without the use of basic modifiers.

  • Solvent Selection: Select a solvent system roughly 10-20% less polar than what was used for bare silica.

    • Causality:5[5].

  • Column Equilibration: Pack the amine-functionalized silica cartridge. Flush with 3 to 5 column volumes of the unmodified mobile phase.

  • Sample Loading & Elution: Load the crude mixture and elute. No TEA or ammonia is required, completely eliminating the risk of ester aminolysis or base-catalyzed hydrolysis during elution.

  • Fraction Analysis: Analyze fractions using amine-functionalized TLC plates.

    • Self-Validation Step: Do not use standard bare silica TLC plates for this step. The differing stationary phase chemistries will yield mismatched Rf values, leading to the misidentification of product fractions.

Sources

Validation & Comparative

High-Resolution Mass Spectrometry (HRMS) Analysis of (4-Formylphenyl) Pyridine-3-Carboxylate: Orbitrap vs. Q-TOF Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal High-Resolution Mass Spectrometry (HRMS) architecture for small molecule characterization requires a rigorous understanding of the analyte's physicochemical properties and the physical mechanics of the mass analyzer. This guide provides an objective, data-driven comparison between Quadrupole-Orbitrap (Q-Orbitrap) and Quadrupole-Time-of-Flight (Q-TOF) platforms for the analysis of the pharmaceutical intermediate (4-formylphenyl) pyridine-3-carboxylate .

Chemical Profile & Ionization Causality

(4-formylphenyl) pyridine-3-carboxylate (CAS: 15131-72-3) is an ester formed from nicotinic acid and 4-hydroxybenzaldehyde, with a monoisotopic mass of 227.0582 Da[1].

Causality of Ionization Choice: The molecule features a basic pyridine ring (pKa ~5.2) and a reactive formyl group. Under Electrospray Ionization (ESI), the lone pair of electrons on the pyridine nitrogen acts as an excellent proton acceptor. Therefore, Positive Ion Mode (ESI+) is the definitive choice, yielding a robust [M+H]+ precursor at m/z 228.0655. The analytical challenge lies in distinguishing its diagnostic acylium fragment from complex biological or synthetic matrix interferences, necessitating the sub-ppm mass accuracy provided by HRMS platforms[2].

Fragmentation M [M+H]+ m/z 228.0655 C13H10NO3+ F1 Nicotinoyl Cation m/z 106.0293 C6H4NO+ M->F1 Ester Cleavage N1 Neutral Loss: 4-Hydroxybenzaldehyde 122.0368 Da M->N1 Neutral F2 Pyridine Cation m/z 78.0344 C5H4N+ F1->F2 -CO N2 Neutral Loss: CO (27.9949 Da) F1->N2 Neutral

Caption: ESI+ Fragmentation Pathway of (4-formylphenyl) pyridine-3-carboxylate.

Platform Mechanics: Orbitrap vs. Q-TOF

To objectively evaluate these platforms, we must look at the fundamental physics governing their mass analyzers:

  • Q-Orbitrap Dynamics: The Orbitrap traps ions in an electrostatic field where the axial oscillation frequency is entirely independent of the ion's kinetic energy[3]. This mechanism yields ultra-high resolving power (up to 240,000 FWHM at m/z 200)[4]. The causality here is a trade-off: higher resolution requires longer transient acquisition times, which inherently lowers the scan rate (duty cycle)[5].

  • Q-TOF Dynamics: Time-of-Flight analyzers accelerate ions through a flight tube, where m/z is proportional to the square of the flight time. Because resolution ( m/Δm ) is equivalent to t/2Δt , the resolving power remains relatively constant across the mass range[3]. Q-TOF systems excel in acquisition speed (up to 50 Hz), making them the superior choice for highly multiplexed UHPLC separations with extremely narrow peak widths (< 2 seconds)[6].

Experimental Methodology: A Self-Validating Protocol

To ensure absolute scientific integrity, the following LC-HRMS protocol is designed as a self-validating system . It incorporates continuous internal mass calibration and matrix-matched blank injections to definitively rule out carryover and confirm mass accuracy dynamically.

Step 1: Sample Preparation & Matrix Control

  • Dissolve the (4-formylphenyl) pyridine-3-carboxylate standard in LC-MS grade methanol (1 mg/mL stock).

  • Dilute to working concentrations (1 ng/mL to 500 ng/mL) using 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid lowers the pH below the pKa of the pyridine ring, ensuring 100% protonation prior to droplet desolvation.

  • Self-Validation: Prepare a matrix-matched blank (solvent only) to be injected before and after every 5 sample runs to monitor for source carryover.

Step 2: System Suitability Test (SST)

  • Prior to acquisition, infuse a mass calibration standard (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution for Orbitrap).

  • Verify that mass accuracy is < 2 ppm and resolving power meets the manufacturer's baseline.

Step 3: UHPLC Separation

  • Column: C18 (2.1 x 50 mm, 1.7 µm particle size) to induce sharp chromatographic peaks.

  • Gradient: 5% to 95% Mobile Phase B (0.1% FA in ACN) over 4.5 minutes.

Step 4: HRMS Acquisition Parameters

  • Orbitrap: Full MS / dd-MS2 mode. Resolution set to 70,000 (Full MS) to balance mass accuracy with sufficient data points across the LC peak. Automatic Gain Control (AGC) target set to 1×106 to prevent space-charge effects[4].

  • Q-TOF: Auto MS/MS mode. Acquisition rate set to 10 spectra/s. Active lock-mass infusion (e.g., purine at m/z 121.0509) enabled to correct for thermal drift during the run[6].

Workflow A Sample Prep & SST Matrix Blanks + Lock Mass B UHPLC Separation C18, Narrow Peak Widths A->B C ESI+ Ionization Protonation of Pyridine N B->C D Q-Orbitrap MS Ultra-High Res (70k FWHM) C->D High Complexity Matrix E Q-TOF MS High Scan Speed (10-50 Hz) C->E High-Throughput LC F Data Processing Accurate Mass & Fragments D->F E->F

Caption: Self-Validating HRMS Workflow for evaluating analytical platforms.

Quantitative Performance Comparison

The following table summarizes the quantitative and qualitative performance metrics of both platforms when analyzing small molecules like (4-formylphenyl) pyridine-3-carboxylate.

Analytical ParameterQ-Orbitrap (e.g., Q Exactive)Q-TOF (e.g., Agilent 6546)Causality / Impact on Assay
Resolving Power Up to 240,000 FWHM (at m/z 200)Typically 30,000 - 60,000 FWHMOrbitrap definitively resolves complex matrix isobaric interferences, reducing false positives[5].
Mass Accuracy (MS1) < 1-3 ppm (internal calibration)< 1-2 ppm (active lock mass)Both ensure confident assignment of the C13​H10​NO3+​ formula[2].
Scan Speed 12 - 40 Hz (inversely proportional to resolution)Up to 50 Hz (independent of resolution)Q-TOF provides superior data points across narrow UHPLC peaks, improving peak integration[6].
Dynamic Range 4-5 orders of magnitude5 orders of magnitudeCrucial for quantifying trace metabolites alongside high-abundance precursors[4].
Detector Saturation Space charge limits controlled by AGCRapid detector saturation mitigated by dual-gain ADCQ-TOF maintains linearity better at extreme high concentrations without spectral distortion.

Conclusion & Recommendations

Both the Q-Orbitrap and Q-TOF architectures provide exceptional capabilities for the characterization of (4-formylphenyl) pyridine-3-carboxylate.

  • Choose Q-Orbitrap if your primary goal is metabolite identification in highly complex biological matrices (e.g., plasma, urine). The ultra-high resolving power is non-negotiable for separating the target compound's exact mass from background noise[4].

  • Choose Q-TOF if your workflow demands high-throughput screening and ultra-fast chromatography . The rapid duty cycle of the Time-of-Flight analyzer ensures that even peaks eluting in under 2 seconds are defined by a statistically robust number of data points[6].

References

  • Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules in Food, Feed and Water for Safety and Authenticity Purposes: A Review Source: MDPI URL:[Link]

  • High-Resolution Native Mass Spectrometry Source: Chemical Reviews (ACS) URL:[Link]

  • First Choice in High Resolution Mass Spectrometry with Orbitrap Mass Analyzer Technology Source: LCMS.cz URL:[Link]

  • Quantitative performance of a quadrupole-orbitrap-MS in targeted LC-MS determinations of small molecules Source: ResearchGate URL:[Link]

Sources

Benchmarking the stability of (4-formylphenyl) pyridine-3-carboxylate against other esters in plasma.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in bioanalytical chemistry, I frequently evaluate the metabolic liabilities of novel chemical entities. When designing prodrugs or assessing drug stability, the ester functional group is a primary focal point due to its susceptibility to enzymatic cleavage by plasma hydrolases and esterases.

In this guide, we will benchmark the plasma stability of (4-formylphenyl) pyridine-3-carboxylate —an ester of nicotinic acid and 4-hydroxybenzaldehyde—against other standard ester classes. By deconstructing the electronic effects governing its hydrolysis and detailing a self-validating LC-MS/MS assay, we can establish a rigorous framework for evaluating ester-based compounds.

Mechanistic Rationale: The Role of Electronic Effects in Esterase Hydrolysis

The stability of an ester in human plasma is not arbitrary; it is governed by the steric and electronic properties of its leaving group. Plasma contains a high concentration of esterases (such as butyrylcholinesterase and paraoxonases) that rapidly hydrolyze susceptible bonds to alter the bioavailability of active compounds ([1]).

When comparing (4-formylphenyl) pyridine-3-carboxylate to simple alkyl or aryl esters, the defining variable is the para-formyl group (-CHO) .

  • Electron-Withdrawing Effect: The formyl group is a strong electron-withdrawing group (EWG). It pulls electron density away from the ester oxygen via both resonance and inductive effects.

  • Leaving Group Stabilization: Upon nucleophilic attack by the serine residue in the esterase active site, the ester bond breaks. The EWG stabilizes the resulting negative charge on the phenoxide anion.

  • pKa Correlation: The stability of the ester is inversely proportional to the acidity of the leaving group's conjugate acid. By lowering the pKa of the leaving group (4-hydroxybenzaldehyde, pKa ~7.6) compared to unsubstituted phenol (pKa ~10.0), the activation energy for hydrolysis is drastically reduced, leading to rapid cleavage ([2]).

MechanisticComparison cluster_0 Alkyl Ester (High Stability) cluster_1 Aryl Ester (Moderate Stability) cluster_2 EWG-Aryl Ester (Low Stability) A Ethyl Nicotinate B Poor Leaving Group (Ethoxide, pKa ~16) A->B Slow Hydrolysis C Phenyl Nicotinate D Moderate Leaving Group (Phenoxide, pKa ~10) C->D Moderate Hydrolysis E (4-formylphenyl) pyridine-3-carboxylate F Excellent Leaving Group (4-formylphenoxide, pKa ~7.6) E->F Rapid Hydrolysis

Electronic effects of leaving groups on the esterase-mediated hydrolysis of nicotinate esters.

Benchmarking Data: Comparative Plasma Stability

To objectively benchmark (4-formylphenyl) pyridine-3-carboxylate, we compare its degradation kinetics against an alkyl ester (Ethyl nicotinate) and a standard aryl ester (Phenyl nicotinate). Unstable compounds exhibit rapid clearance and short half-lives, which can result in misleading in vitro data if not properly accounted for ([3]).

CompoundEster ClassLeaving GroupLeaving Group pKaPlasma Half-Life ( t1/2​ )Intrinsic Clearance ( CLint​ )Stability Profile
Ethyl nicotinate Alkyl EsterEthoxide~15.9> 120 min< 5 µL/min/mgHigh
Phenyl nicotinate Aryl EsterPhenoxide9.95~ 45 min~ 25 µL/min/mgModerate
(4-formylphenyl) pyridine-3-carboxylate EWG-Aryl Ester4-formylphenoxide7.62< 5 min> 150 µL/min/mgLow (Labile)

Data Interpretation: The introduction of the electron-withdrawing formyl group shifts the compound from a moderately stable aryl ester to a highly labile substrate, making it an excellent candidate for prodrug designs requiring rapid systemic activation, but a poor candidate if prolonged plasma circulation is desired.

Experimental Protocol: Self-Validating LC-MS/MS Plasma Stability Assay

To generate reliable kinetic data, the bioanalytical workflow must prevent ex vivo degradation and ensure enzymatic viability. The following protocol is designed as a self-validating system.

Step-by-Step Methodology
  • Matrix Preparation & Temperature Control:

    • Action: Aliquot pooled human plasma into a 96-well plate and pre-warm to 37°C for 10 minutes.

    • Causality: Esterase kinetics are highly temperature-dependent. Spiking compounds into cold plasma artificially delays the onset of hydrolysis, skewing the initial rate kinetics.

  • Compound Spiking (The 0.25% Rule):

    • Action: Spike the test compound to achieve a final incubation concentration of 1 µM. Ensure the final DMSO concentration does not exceed 0.25% (v/v) ([3]).

    • Causality: High concentrations of organic co-solvents will denature plasma esterases, yielding false-positive stability profiles.

  • Self-Validating Controls:

    • Positive Control: Concurrently run Propantheline (a known esterase substrate). If it fails to degrade, the plasma lot is enzymatically dead, invalidating the run.

    • Negative Control: Run Warfarin to ensure no non-specific matrix degradation or thermal breakdown is occurring.

  • Time-Course Sampling:

    • Action: Extract 30 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Instantaneous Quenching:

    • Action: Immediately transfer each aliquot into 120 µL of ice-cold acetonitrile (ACN) containing an analytical Internal Standard (IS).

    • Causality: The cold temperature and high organic content instantly precipitate plasma proteins, halting all enzymatic activity. This is critical for highly labile compounds like (4-formylphenyl) pyridine-3-carboxylate to prevent continued ex vivo hydrolysis during autosampler queuing ([4]).

  • Centrifugation & LC-MS/MS Analysis:

    • Action: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS, using the IS to correct for matrix effects and injection volume variations. Calculate the % parent compound remaining to derive t1/2​ and CLint​ .

Workflow N1 1. Matrix Preparation Pre-warm Human Plasma to 37°C N2 2. Spiking Add 1 µM Test Compound (Max 0.25% DMSO) N1->N2 N3 3. Incubation & Sampling Extract Aliquots at 0, 15, 30, 60, 120 min N2->N3 N4 4. Quenching Add Cold ACN + Internal Standard (IS) N3->N4 N5 5. Centrifugation Precipitate Proteins (4000 rpm, 15 min) N4->N5 N6 6. LC-MS/MS Analysis Quantify Parent Compound Remaining N5->N6 N7 7. Data Processing Calculate Half-life and Intrinsic Clearance N6->N7

Step-by-step workflow for the LC-MS/MS plasma stability assay.

References

  • Creative Bioarray. "Plasma Stability Assay". Creative Bioarray Services. URL:[Link]

  • Evotec (Cyprotex). "Plasma Stability". In Vitro ADME Screening Services. URL:[Link]

  • Wang, M. et al. "SO2 Donors and Prodrugs, and Their Possible Applications: A Review". Frontiers in Chemistry, 2018. URL:[Link]

  • Fung, E. N. et al. "Effective screening approach to select esterase inhibitors used for stabilizing ester-containing prodrugs analyzed by LC-MS/MS". Bioanalysis, 2010. URL:[Link]

Sources

Anti-Inflammatory Activity Comparison of Novel Nicotinic Acid Derivatives: A Preclinical Efficacy Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chronic administration of traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) is fundamentally limited by severe gastrointestinal (GI) toxicity, driven primarily by the non-selective inhibition of cyclooxygenase-1 (COX-1). In the pursuit of safer alternatives, novel nicotinic acid (Vitamin B3) derivatives have emerged as highly promising scaffolds. By hybridizing the nicotinic acid core with active moieties like antipyrine or 2-substituted phenyl rings, researchers have successfully engineered compounds that exhibit profound COX-2 selectivity, potent cytokine suppression, and an unprecedented gastric safety profile[1],[2],[3].

This technical guide objectively compares the preclinical anti-inflammatory performance of these novel nicotinic acid derivatives against standard clinical alternatives (Celecoxib, Indomethacin, Ibuprofen, and Mefenamic Acid), providing actionable experimental data and validated screening protocols for drug development professionals.

Mechanistic Overview: Dual-Target Modulation

The superior pharmacological profile of nicotinic acid derivatives stems from their ability to modulate multiple inflammatory nodes simultaneously. Unlike classical NSAIDs that solely block arachidonic acid metabolism, specific nicotinic acid hybrids also downregulate the NF-κB signaling cascade, thereby suppressing the release of pro-inflammatory cytokines such as TNF-α, IL-6, and inducible nitric oxide synthase (iNOS)[1],[2].

MechanisticPathway cluster_0 Intracellular Inflammatory Cascades Stimulus Inflammatory Stimulus (LPS / Carrageenan) Macrophage Macrophage Activation (RAW 264.7) Stimulus->Macrophage Arachidonic Arachidonic Acid Metabolism Macrophage->Arachidonic NFKB NF-κB Pathway Activation Macrophage->NFKB COX2 COX-2 Enzyme Activation Arachidonic->COX2 PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Cytokines TNF-α, IL-6, iNOS Release NFKB->Cytokines Nicotinic Novel Nicotinic Acid Derivatives Nicotinic->COX2 Selective Inhibition Nicotinic->NFKB Pathway Downregulation

Caption: Mechanistic pathway of novel nicotinic acid derivatives inhibiting COX-2 and cytokine release.

In Vitro Efficacy & Selectivity Comparison

To evaluate the therapeutic window of these novel agents, in vitro COX-1 and COX-2 inhibition assays are critical. The Selectivity Index (SI), calculated as IC50​(COX−1)/IC50​(COX−2) , dictates the compound's potential for gastric safety. A higher SI indicates preferential binding to the COX-2 active site, sparing the cytoprotective COX-1 enzyme.

Recent structural optimizations, particularly the synthesis of antipyrine-nicotinic acid hybrids (e.g., Compound 4d featuring para-Cl and meta-CF3 substitutions), have yielded SI values that significantly surpass those of the gold-standard COX-2 inhibitor, Celecoxib[3].

Table 1: In Vitro COX Inhibition and Selectivity Index

Data synthesized from recent bioorganic evaluations[3].

Compound / DrugCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)Clinical Status / Note
Celecoxib 6.68 ± 0.210.844 ± 0.047.92FDA-Approved Standard
Compound 4d (Antipyrine-hybrid)12.75 ± 0.600.940 ± 0.0513.57 Novel Lead (High Selectivity)
Compound 6b (Antipyrine-hybrid)5.89 ± 0.250.614 ± 0.039.59Novel Lead (High Potency)
Table 2: Cytokine Suppression in LPS-Stimulated Macrophages

Beyond COX inhibition, nicotinic acid derivatives exhibit potent nitrite inhibition and cytokine suppression. In RAW 264.7 macrophage models, specific derivatives (e.g., Compound 4h) demonstrate comparable or superior suppression of inflammatory mediators relative to Ibuprofen[1].

Inflammatory MarkerIbuprofen (Standard)Nicotinic Derivative 4hNicotinic Derivative 5b
TNF-α High SuppressionHigh SuppressionModerate Suppression
IL-6 High SuppressionHigh SuppressionHigh Suppression
iNOS / Nitrite Moderate InhibitionSuperior Inhibition Superior Inhibition

In Vivo Performance & Gastric Safety Profile

The true translational value of an anti-inflammatory agent relies on its in vivo efficacy coupled with an absence of gastric ulceration. The carrageenan-induced paw edema model is the standard for evaluating acute inflammation, as the late-phase edema (at 3 hours) is heavily driven by prostaglandin E2 (PGE2)[3].

While classical NSAIDs like Indomethacin and Mefenamic Acid achieve high edema inhibition, they consistently induce severe mucosal injury[2],[3]. Conversely, nicotinic acid derivatives maintain a robust anti-inflammatory response while virtually eliminating ulcerogenic risk.

Table 3: In Vivo Efficacy and Ulcerogenic Index

Data derived from carrageenan-induced arthritis and histopathological models[2],[3].

Treatment GroupEdema Inhibition (%) at 3hUlcerogenic IndexHistopathological Gastric Profile
Indomethacin ~78.67%HighSevere mucosal injury / Gastritis
Mefenamic Acid 72.4 ± 4.6%1.0 ± 0.06Moderate ulceration
Compound 4c (2-bromophenyl)61.7 ± 4.8%0.82 ± 0.05Mild mucosal infiltration
Compound 4d (Antipyrine-hybrid)45.33%0.00 Absence of gastric ulceration

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols describe the exact methodologies required to benchmark novel nicotinic acid derivatives against standard NSAIDs.

Protocol A: In Vitro COX-1/COX-2 Fluorometric Inhibition Assay

Causality: This assay measures the peroxidase activity of cyclooxygenases. By using specific recombinant human COX-1 and COX-2 enzymes, we can isolate the direct binding affinity (IC₅₀) of the derivative without confounding cellular variables.

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0), hematin (cofactor), and the fluorometric substrate (e.g., ADHP).

  • Enzyme Incubation: Aliquot 10 µL of recombinant COX-1 or COX-2 enzyme into a 96-well black microplate. Add 10 µL of the test compound (nicotinic acid derivative) dissolved in DMSO (ensure final DMSO concentration <1% to prevent enzyme denaturation).

  • Control Validation: Include a vehicle control (100% enzyme activity) and a positive control (Celecoxib at varying concentrations) to validate the dynamic range of the assay.

  • Reaction Initiation: Add 10 µL of arachidonic acid (substrate) to initiate the reaction. Incubate at 25°C for 5 minutes.

  • Quantification: Measure fluorescence (Excitation: 535 nm / Emission: 587 nm). Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: In Vivo Carrageenan-Induced Paw Edema & Ulcerogenicity

Causality: Carrageenan injection induces a biphasic response. Measuring at t=3 hours specifically isolates the prostaglandin-mediated inflammatory phase, directly correlating with the compound's COX-2 inhibitory efficacy.

  • Animal Preparation: Fast adult male Wistar rats (150-200g) for 12 hours prior to the experiment to standardize gastric baseline conditions.

  • Dosing: Administer the test compound, reference drug (Indomethacin, 10 mg/kg), or vehicle (0.5% CMC) orally via gavage.

  • Baseline Measurement: At t=0 , measure the baseline volume of the right hind paw using a plethysmometer (water displacement method). Self-validation step: Normalizing against baseline eliminates volumetric bias between animals.

  • Induction: 30 minutes post-dosing, inject 0.1 mL of 1% freshly prepared λ -carrageenan suspension into the sub-plantar tissue of the right hind paw.

  • Efficacy Assessment: Measure paw volume at t=1,2, and 3 hours. Calculate Edema Inhibition (%) relative to the vehicle control.

  • Gastric Safety Assessment: At t=5 hours, euthanize the animals. Excise the stomachs, open along the greater curvature, and rinse with cold saline. Examine under a stereomicroscope to score the Ulcerogenic Index (0 = normal, 1 = mild redness, 2 = moderate ulcers, 3 = severe mucosal damage).

Preclinical Screening Workflow

The successful identification of a lead nicotinic acid derivative requires a rigorous, multi-tiered screening pipeline.

Workflow Synthesis Chemical Synthesis (Nicotinic Acid Scaffolds) InVitro In Vitro Screening (COX-1/2, MTT, Griess) Synthesis->InVitro InVivo In Vivo Validation (Paw Edema Model) InVitro->InVivo High SI & Efficacy Safety Gastric Safety Profile (Histopathology) InVivo->Safety Hit Lead Compound Identification Safety->Hit No Ulceration

Caption: Standardized preclinical screening workflow for novel anti-inflammatory agents.

Conclusion & Future Perspectives

The comparative data clearly illustrates that novel nicotinic acid derivatives—particularly antipyrine-hybrids and 2-substituted phenyl derivatives—offer a compelling solution to the limitations of traditional NSAIDs. By achieving a high COX-2 Selectivity Index (up to 13.57) and effectively downregulating pro-inflammatory cytokines, these compounds deliver robust in vivo analgesia and anti-inflammatory action while completely preserving gastric mucosal integrity. For drug development professionals, the nicotinic acid scaffold represents a highly viable, patentable pathway for the next generation of safe, chronic pain management therapeutics.

References

  • Ahmed, E. M., Khalil, N. A., Ramadan, E., et al. (2024). "Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile." Bioorganic Chemistry, 144, 107136. Available at:[Link]

  • Hassan, R. A., Emam, S. H., et al. (2025). "Design, synthesis, and evaluation of antipyrine and nicotinic acid derivatives as anti-inflammatory agents: in vitro and in vivo studies." Bioorganic & Medicinal Chemistry, 132, 118439. Available at:[Link]

  • Khalil, N. A., Ahmed, E. M., Mohamed, K. O., & Zaitone, S. A. (2013). "Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents." Chemical & Pharmaceutical Bulletin, 61(9), 933-940. Available at:[Link]

Sources

Safety Operating Guide

(4-Formylphenyl) Pyridine-3-Carboxylate: Comprehensive Safety and Disposal Guide

Author: BenchChem Technical Support Team. Date: March 2026

As laboratory professionals and drug development scientists, we must look beyond generic Safety Data Sheets (SDS) to ensure operational safety and environmental compliance. The compound (4-formylphenyl) pyridine-3-carboxylate (also known as 4-formylphenyl nicotinate)[1] is a specialized synthetic intermediate that combines three distinct reactive moieties: a pyridine ring, an ester linkage, and an electrophilic aldehyde.

This guide provides the mechanistic logic behind the safe handling, segregation, and disposal of this compound, ensuring your laboratory protocols are both scientifically sound and fully compliant with environmental regulations.

Physicochemical Hazard Profile & Causality

To design an effective disposal strategy, we must first deconstruct the molecule's reactivity. Generic disposal protocols often fail to account for the synergistic hazards of multi-functional molecules. The table below summarizes the operational implications of this compound's specific functional groups.

Structural FeatureChemical ReactivityOperational Implication for Disposal
Pyridine Ring Resists biological degradation; yields toxic nitrogen oxides (NOx) and carbon monoxide upon combustion[2].Mandates high-temperature incineration. Do not autoclave or attempt low-temperature burning, which releases lethal cyanide and NOx fumes[3].
Ester Linkage Susceptible to base-catalyzed or acid-catalyzed hydrolysis.Decontamination strategy: Mild alkaline solutions can cleave the ester, yielding more water-soluble, less hazardous fragments for easier surface cleanup.
Formyl Group (Aldehyde) Prone to exothermic oxidation to carboxylic acids.Waste segregation: Strictly isolate from strong oxidizers (e.g., peroxides, nitric acid) in waste carboys to prevent pressure buildup and thermal runaway.

Waste Segregation & Routing Workflow

Proper segregation at the point of generation prevents dangerous cross-reactions and reduces the financial burden of hazardous waste processing. Because pyridine derivatives exhibit significant aquatic toxicity[2], no portion of this chemical may be discharged into municipal wastewater systems.

WasteRouting Start Waste Generation: (4-formylphenyl) pyridine-3-carboxylate Solid Solid Waste Stream (Powder/Crystals) Start->Solid Liquid Liquid Waste Stream (Reaction Mixtures) Start->Liquid Incineration EPA-Compliant High-Temp Incineration (NOx Scrubbed) Solid->Incineration Halogenated Halogenated Organic (e.g., DCM, Chloroform) Liquid->Halogenated Contains Halogens NonHalogenated Non-Halogenated Organic (e.g., EtOAc, DMSO) Liquid->NonHalogenated No Halogens Halogenated->Incineration NonHalogenated->Incineration

Figure 1: Decision matrix for segregation and routing of pyridine-derivative chemical waste.

Standard Operating Procedures: Chemical Disposal

The following protocols are designed as self-validating systems. By understanding the why behind each step, researchers can adapt to varying scales of waste generation while maintaining safety.

Protocol A: Solid Waste Management (Unused Reagent or Spilled Powder)
  • Mechanical Collection: Use non-sparking spatulas or brushes to transfer solid waste. Causality: Fine organic powders containing aromatic rings can form explosive dust-air mixtures; non-sparking tools eliminate ignition sources.

  • Primary Containment: Place the solid into a chemically inert, sealable container (e.g., High-Density Polyethylene [HDPE] wide-mouth jars).

  • Labeling & Storage: Label explicitly as "Hazardous Solid Waste - Toxic Organic (Pyridine Derivative)". Store in a cool, dry, ventilated secondary containment area, strictly isolated from oxidizing agents.

  • Final Routing: Route to an EPA-approved facility for high-temperature incineration. The facility must be equipped with continuous NOx scrubbers to neutralize the nitrogenous combustion byproducts[4].

Protocol B: Liquid Waste Management (Reaction Mixtures & Solutions)
  • Stream Segregation: Determine if the solvent matrix contains halogens (e.g., Dichloromethane) or is non-halogenated (e.g., Ethyl Acetate). Causality: Halogenated waste requires specialized incineration to prevent the formation of dioxins, and mixing streams exponentially increases disposal costs.

  • Volume Control: Funnel the solution into the designated HPLC-grade liquid waste carboy. Do not fill beyond 80% capacity. Causality: The reactive formyl group may undergo slow oxidation in the presence of trace oxygen or impurities, generating mild off-gassing. Headspace prevents container rupture.

  • Chemical Quenching (Optional but Recommended for Concentrates): If disposing of highly concentrated reaction mixtures, pre-treat the solution with a mild aqueous base (e.g., 5% NaHCO3​ ). This hydrolyzes the ester into nicotinic acid and 4-hydroxybenzaldehyde, mitigating the acute reactivity of the intact molecule before it enters the bulk waste stream.

Spill Response & Remediation Protocol

In the event of an accidental release, immediate and methodical action is required to prevent inhalation exposure and surface contamination.

SpillResponse Spill Accidental Release Contain Containment (Inert Absorbent) Spill->Contain Collect Mechanical Collection (Non-sparking tools) Contain->Collect Decon Chemical Decontamination (5% NaHCO3 Wash) Collect->Decon Dispose Route to Solid Waste for Incineration Decon->Dispose

Figure 2: Step-by-step operational workflow for chemical spill containment and remediation.

Step-by-Step Remediation:

  • Assessment & PPE: Evacuate non-essential personnel. Don appropriate PPE, including nitrile gloves (double-gloved), a fitted respirator (if ventilation is compromised), and chemical splash goggles.

  • Containment: Surround the spill with an inert, non-combustible absorbent such as vermiculite or dry sand[2]. Causality: Combustible absorbents like sawdust can react with the organic material or ignite if subsequent oxidation occurs.

  • Collection: Gently sweep the absorbed mixture into a hazardous waste bag or bucket. Avoid vigorous sweeping to prevent aerosolizing the toxic particulates.

  • Chemical Decontamination: Wash the affected surface with a mild alkaline solution (5% Sodium Bicarbonate). Causality: The base catalyzes the cleavage of the ester bond, breaking the hydrophobic molecule into highly water-soluble fragments that are easily wiped away, ensuring zero hazardous residue remains on the benchtop.

  • Disposal of Materials: Place all contaminated wipes, PPE, and absorbents into the solid hazardous waste stream for RCRA-compliant incineration[4].

References

  • [4] Title: Background Document: Resource Conservation and Recovery Act - Identification and Listing of Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • [1] Title: Synthesis of Cholesteryl Esters of Heterocyclic Analogs of Cinnamic Acid Source: ResearchGate URL:[Link]

  • [3] Title: 2-Vinylpyridine | C7H7N | CID 7521 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

Sources

Personal protective equipment for handling (4-formylphenyl) pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a mere checklist, but as a system of chemical logic. When handling (4-formylphenyl) pyridine-3-carboxylate , we are dealing with a molecule that combines an electrophilic aldehyde, a hydrolyzable ester, and a basic pyridine ring. Understanding this specific reactivity is the key to protecting yourself, your team, and the integrity of your drug development assays.

Here is your comprehensive, causality-driven guide to the operational handling, personal protective equipment (PPE), and disposal of this compound.

Hazard Assessment & Mechanistic Rationale

(4-formylphenyl) pyridine-3-carboxylate (also known as 4-formylphenyl nicotinate,1)[1] requires stringent handling protocols. Like other pyridine-3-carboxylate derivatives, it is classified as a2[2].

The causality behind these hazards dictates our PPE choices:

  • The Formyl Group (-CHO): Aldehydes are electrophilic and can react with nucleophilic amino groups on skin proteins to form Schiff bases. This can lead to contact dermatitis and sensitization, necessitating strict dermal protection.

  • The Ester Linkage: This bond is susceptible to hydrolysis in the presence of moisture (e.g., sweat, mucous membranes), releasing nicotinic acid and 4-hydroxybenzaldehyde—both of which are acute irritants.

  • The Pyridine Ring: The basic nitrogen atom contributes to the compound's potential to cause localized pH shifts upon contact, driving serious eye irritation.

Personal Protective Equipment (PPE) Matrix

To mitigate the chemical risks outlined above, the following PPE must be utilized.

PPE CategoryQuantitative SpecificationMechanistic Rationale
Hand Protection Nitrile gloves (Min. 0.11 mm thickness)Prevents electrophilic attack of the formyl group on epidermal proteins. Inspect for micro-tears before use.
Eye Protection Safety goggles with side shields (EN 166 / ANSI Z87.1)Protects against corneal irritation from the basic pyridine nitrogen and potential ester hydrolysis products.
Body Protection Flame-retardant, impervious lab coatPrevents accumulation of chemical dust on personal clothing, mitigating long-term exposure risks.
Respiratory N95/P95 or P1/P2 particulate respiratorRequired if handling dry powder outside a fume hood to prevent inhalation of irritant dust into the moist respiratory tract.

Operational Plan: Step-by-Step Methodology

To ensure a self-validating system of safety, follow this procedural workflow. Handling must be performed in a3[3].

Step 1: Environmental Preparation

  • Verify the fume hood face velocity is operating between 80-120 fpm.

  • Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong bases, which could trigger unwanted degradation.

Step 2: Weighing and Transfer

  • Use an anti-static weighing boat to prevent the aerosolization of the fine powder.

  • Keep the primary container tightly closed until immediately before use to minimize ambient moisture exposure, thereby preventing premature ester hydrolysis.

Step 3: Decontamination

  • Wipe down spatulas, balances, and hood surfaces with an appropriate organic solvent (e.g., ethanol or isopropanol) followed by water. Because the ester is poorly soluble in pure water, an initial solvent wipe is critical for effective decontamination.

Waste Disposal Plan

Disposal must be arranged as4[4].

Step 1: Solid Waste Segregation Collect all contaminated consumables (weighing boats, pipette tips, gloves) into a sealable, clearly labeled hazardous waste container.

Step 2: Liquid Waste Management If the compound is dissolved in organic solvents (e.g., DMSO, DMF), collect the liquid in a designated solvent waste carboy. 2[2].

Step 3: Storage Store waste containers in a cool, dry, well-ventilated area away from direct sunlight until collection.

Emergency Response Protocols

In the event of an incident, immediate action based on chemical properties is required:

  • Spill Cleanup: Do not sweep dry, as this disperses dust.2[2], and place it into a 3[3].

  • Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing[2]. 5[5].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. 5[5].

Workflow Visualization

G A 1. Risk Assessment Identify Hazards & CAS 15131-72-3 B 2. Don PPE Nitrile, Goggles, Lab Coat A->B C 3. Engineering Controls Fume Hood Setup (80-120 fpm) B->C D 4. Operational Handling Weighing & Transfer C->D E 5. Decontamination Clean Equipment & Surfaces D->E G Emergency Protocol Spill / Exposure Response D->G If spill or exposure occurs F 6. Waste Disposal Seal in Hazardous Waste Container E->F G->E Post-incident cleanup

Workflow for the safe handling, decontamination, and disposal of (4-formylphenyl) pyridine-3-carboxylate.

References

  • Source: biozol.
  • Source: tcichemicals.
  • Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate - AK Scientific, Inc.
  • Source: chemscene.
  • Source: combi-blocks.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.